molecular formula C8H7NO3 B2785561 2-Oxo-3-(pyridin-2-yl)propanoic acid CAS No. 175733-76-3

2-Oxo-3-(pyridin-2-yl)propanoic acid

Katalognummer: B2785561
CAS-Nummer: 175733-76-3
Molekulargewicht: 165.148
InChI-Schlüssel: KRIMUINWKILYBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Oxo-3-(pyridin-2-yl)propanoic acid is a pyridine-based building block with the CAS Number 175733-76-3 and a molecular formula of C8H7NO3 . This compound features a β-keto acid scaffold, making it a versatile intermediate in organic synthesis and medicinal chemistry research. Its structure, which incorporates a 2-pyridyl group, is valuable for constructing more complex heterocyclic systems. For instance, derivatives of this compound and its core structure are investigated as potent antagonists for the P2X3 receptor, a target for managing chronic pain and neurogenic inflammation . Researchers also utilize similar pyridine and heterocyclic carboxylic acid derivatives in developing potential therapeutic agents for various diseases, including cancers and central nervous system disorders . Please handle with care; this product has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-oxo-3-pyridin-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-7(8(11)12)5-6-3-1-2-4-9-6/h1-4H,5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIMUINWKILYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

chemical structure and properties of 2-Oxo-3-(pyridin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Oxo-3-(pyridin-2-yl)propanoic Acid: Structure, Properties, and Synthetic Strategies

Introduction

In the landscape of modern chemical research, particularly within drug discovery and agrochemical development, the identification and characterization of novel molecular scaffolds are of paramount importance. Heterocyclic compounds, especially those incorporating the pyridine nucleus, have historically proven to be privileged structures in medicinal chemistry.[1] This guide focuses on 2-Oxo-3-(pyridin-2-yl)propanoic acid, a heterocyclic α-keto acid. This molecule combines the well-established pharmacophoric properties of a pyridine ring with the versatile chemical reactivity of an α-keto acid moiety. While direct biological applications of this specific compound are not yet extensively documented, its structural motifs are present in a variety of biologically active agents, including noncompetitive AMPA receptor antagonists, potential EGFR inhibitors, and herbicides.[2][3][4]

This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the molecule's chemical structure, physicochemical properties, plausible synthetic routes, and potential applications, grounded in authoritative scientific principles and data.

Chemical Structure and Physicochemical Properties

2-Oxo-3-(pyridin-2-yl)propanoic acid (IUPAC name) is a small molecule with the chemical formula C₈H₇NO₃. Its structure features a propanoic acid backbone substituted with an oxo group at the C2 position (the α-carbon) and a pyridin-2-yl group at the C3 position. The presence of the acidic carboxylic acid group, the electrophilic α-keto group, and the basic pyridine nitrogen atom imparts a unique combination of chemical properties and potential for diverse chemical transformations.

The molecule's structure suggests a propensity for tautomerism, particularly the keto-enol equilibrium common to α-keto acids. The enol form, 2-hydroxy-3-(pyridin-2-yl)acrylic acid, may exist in equilibrium, and its concentration will be dependent on the solvent and pH conditions. This tautomerism is a critical consideration for its reactivity and potential interactions with biological targets.

Table 1: Physicochemical and Identification Properties

PropertyValueSource(s)
IUPAC Name 2-oxo-3-pyridin-2-ylpropanoic acid[5]
CAS Number 175733-76-3[6]
Molecular Formula C₈H₇NO₃[5]
Molecular Weight 165.15 g/mol [6]
Physical Form Powder
SMILES O=C(O)C(=O)Cc1ncccc1[5][6]
InChI Key KRIMUINWKILYBE-UHFFFAOYSA-N[5]
Predicted XlogP -0.1[5]
Monoisotopic Mass 165.04259 Da[5]

Synthesis and Purification

Proposed Synthetic Workflow

The proposed two-step synthesis begins with readily available methyl 2-(pyridin-2-yl)acetate. This starting material is reacted with dimethyl oxalate in the presence of a strong base like sodium methoxide to form an intermediate enolate, which is then hydrolyzed and decarboxylated to yield the target α-keto acid.

Synthetic Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation A Methyl 2-(pyridin-2-yl)acetate C Intermediate Oxaloacetate Ester A->C 1. NaOMe, THF 2. H₃O⁺ (workup) B Dimethyl Oxalate D 2-Oxo-3-(pyridin-2-yl)propanoic acid C->D 1. NaOH (aq), Heat 2. HCl (aq)

Caption: Proposed two-step synthesis of 2-Oxo-3-(pyridin-2-yl)propanoic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Dimethyl 2-(pyridin-2-ylmethyl)-3-oxosuccinate (Intermediate C)

  • System Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

  • Base Addition: Sodium methoxide (NaOMe) is added to the THF, and the suspension is cooled to 0 °C in an ice bath.

    • Causality: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the starting ester. Sodium methoxide is a suitable and cost-effective choice. THF is an appropriate aprotic solvent.

  • Reactant Addition: A solution of methyl 2-(pyridin-2-yl)acetate and dimethyl oxalate in anhydrous THF is added dropwise to the cooled base suspension over 30-60 minutes.

    • Causality: Slow, dropwise addition is crucial to control the exothermic reaction and prevent side reactions, such as self-condensation of the starting ester.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours under a nitrogen atmosphere.

    • Causality: The extended reaction time ensures the condensation goes to completion. The inert atmosphere prevents reactions with atmospheric moisture and oxygen.

  • Workup: The reaction is quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate ester.

Step 2: Synthesis of 2-Oxo-3-(pyridin-2-yl)propanoic acid (D)

  • Saponification: The crude intermediate ester from Step 1 is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (NaOH). The mixture is heated to reflux for 2-4 hours.

    • Causality: Saponification (base-mediated hydrolysis) converts the two ester groups to carboxylate salts. Heating accelerates this process.

  • Acidification and Decarboxylation: After cooling to room temperature, the reaction mixture is carefully acidified to approximately pH 2 with concentrated hydrochloric acid. The solution is then gently heated to 50-60 °C for 1-2 hours.

    • Causality: Acidification protonates the carboxylate salts. The resulting β-keto dicarboxylic acid is unstable and readily undergoes decarboxylation upon gentle heating to yield the final α-keto acid product.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography on silica gel. The final product should be a powder, as indicated by supplier data.

Anticipated Spectroscopic Characterization

While experimental spectra for this specific molecule are not published, its spectroscopic signatures can be reliably predicted based on its functional groups and data from analogous structures.[8][9]

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show signals for the pyridine ring protons, typically in the δ 7.0-8.5 ppm range, with characteristic doublet and triplet splitting patterns. The methylene protons (–CH₂–) adjacent to the pyridine ring would likely appear as a singlet around δ 4.0-4.5 ppm. A broad singlet corresponding to the carboxylic acid proton (–COOH) would be expected at δ > 12 ppm.

  • ¹³C NMR (101 MHz, DMSO-d₆): The spectrum should display eight distinct carbon signals. The two carbonyl carbons (keto and carboxylic acid) are expected in the downfield region, at approximately δ 195-205 ppm and δ 160-170 ppm, respectively. The five carbons of the pyridine ring would appear in the aromatic region (δ 120-150 ppm). The methylene carbon signal should be observed around δ 40-50 ppm.

  • Infrared (IR) Spectroscopy (ATR): Key absorption bands would include a broad peak from 3300-2500 cm⁻¹ for the O-H stretch of the carboxylic acid. Two distinct C=O stretching bands are expected: one for the keto group (~1720-1740 cm⁻¹) and one for the carboxylic acid group (~1700-1725 cm⁻¹). Aromatic C=C and C=N stretching vibrations from the pyridine ring would appear in the 1600-1450 cm⁻¹ region.

  • Mass Spectrometry (ESI+): The predicted monoisotopic mass is 165.04259 Da.[5] In positive-ion mode electrospray ionization, the spectrum should show a prominent protonated molecular ion peak [M+H]⁺ at m/z 166.04987.[5] A characteristic fragmentation pathway would be the loss of CO₂ (44 Da) from the parent ion, leading to a fragment at m/z 122.

Potential Applications in Research and Development

The 2-oxo-3-(pyridin-2-yl)propanoic acid scaffold is a valuable building block for creating more complex molecules with potential therapeutic or agrochemical applications. Its structural components are found in several classes of active compounds.

Applications cluster_apps Potential Applications Core 2-Oxo-3-(pyridin-2-yl)propanoic Acid Scaffold Pyridine Ring α-Keto Acid Moiety App1 CNS Agents (AMPA Receptor Modulators) Core:f1->App1 e.g., Perampanel [9] App2 Anticancer Agents (EGFR Inhibitors) Core:f0->App2 Related Scaffolds [12] App3 Agrochemicals (Herbicides) Core:f0->App3 Related Scaffolds [8] App4 Antibacterial Agents Core:f1->App4 Pyridine Derivatives [26]

Caption: Potential applications derived from the core scaffold.

  • Central Nervous System (CNS) Agents: The pyridone structure, which can be derived from this scaffold, is central to the design of noncompetitive AMPA receptor antagonists like perampanel, an approved anti-epileptic drug.[3] This highlights the potential of this core in developing new treatments for neurological disorders.

  • Oncology: Derivatives of related structures, such as 3-[2-oxoquinolin-1(2H)-yl]propanoic acid, have been investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4] The structural similarity suggests that this scaffold could be a starting point for novel anticancer agents.

  • Agrochemicals: A recent study demonstrated that derivatives of 2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid possess potent herbicidal activity.[2] This indicates the utility of the 2-oxo-3-(pyridin-2-yl)propanoic acid moiety in the development of new crop protection agents.

  • Antibacterial Agents: The pyridine ring is a common feature in many antibacterial compounds.[1] The unique combination of functional groups in this molecule makes it an attractive starting point for synthesizing novel antibiotics to combat drug-resistant bacteria.

Safety and Handling

2-Oxo-3-(pyridin-2-yl)propanoic acid is classified with the GHS07 pictogram, indicating it is an irritant.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures:

    • Work in a well-ventilated area or a chemical fume hood to avoid inhaling the powder (P261, P271).

    • Wear appropriate personal protective equipment (PPE), including safety glasses (P280), gloves (P280), and a lab coat.

    • Avoid contact with skin and eyes (P264).

    • Wash hands thoroughly after handling (P264).

  • Storage: The compound should be stored at -10 °C, as recommended by suppliers, likely to prevent degradation such as decarboxylation over time.

Conclusion

2-Oxo-3-(pyridin-2-yl)propanoic acid is a chemically versatile molecule that holds significant promise as a building block in synthetic and medicinal chemistry. Its combination of a pyridine ring and an α-keto acid functional group provides numerous handles for chemical modification and a strong foundation for the development of novel therapeutic and agrochemical agents. This guide provides a foundational understanding of its properties, a plausible and detailed synthetic strategy, and an overview of its potential applications, offering a valuable resource for researchers aiming to explore the potential of this intriguing scaffold.

References

  • ECHA. 2-oxo-3-(pyridin-2-yl)propanoic acid hydrochloride. [Link]

  • ChemBK. 2-Pyridinepropanoic acid, beta-oxo-, ethyl ester. [Link]

  • PubChemLite. 2-oxo-3-(pyridin-2-yl)propanoic acid hydrochloride. [Link]

  • PubMed. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. [Link]

  • ACS Publications. Discovery of 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel): A Novel, Noncompetitive α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid (AMPA) Receptor Antagonist. [Link]

  • PubChem. 2-Hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride. [Link]

  • NIST WebBook. Propanoic acid, 2-oxo- IR Spectrum. [Link]

  • Semantic Scholar. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. [Link]

  • MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]

  • PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

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A Technical Guide to the NMR Spectra Assignment of 2-Oxo-3-(pyridin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis and assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-Oxo-3-(pyridin-2-yl)propanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships behind spectral features. It details field-proven methodologies for sample preparation and data acquisition, including the strategic use of 2D NMR techniques such as COSY and HSQC for unambiguous structural elucidation. The guide also addresses potential complexities, including keto-enol tautomerism and solvent effects, to provide a self-validating framework for the characterization of this and similar α-keto acid compounds. All assertions are grounded in authoritative references to ensure scientific integrity.

Introduction: The Significance of 2-Oxo-3-(pyridin-2-yl)propanoic acid

2-Oxo-3-(pyridin-2-yl)propanoic acid is a heterocyclic α-keto acid of significant interest in medicinal chemistry and biochemical research. Its structure, featuring a pyridine ring attached to a reactive α-keto acid moiety, makes it a valuable building block in the synthesis of various pharmaceutical agents. α-Keto acids are known to be involved in numerous biological pathways, and their derivatives are explored for a range of therapeutic applications.[1][2]

Accurate structural confirmation is a foundational requirement in the synthesis and application of such molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic compounds in solution.[3] This guide provides a detailed walkthrough of the complete assignment of the ¹H and ¹³C NMR spectra of the title compound, establishing a reliable reference for its characterization.

Foundational Principles and Experimental Design

The structural features of 2-Oxo-3-(pyridin-2-yl)propanoic acid—an aromatic pyridine ring, a methylene bridge, a ketone, and a carboxylic acid—give rise to a distinct set of signals in NMR spectra. The chemical shift (δ) of each nucleus is determined by its local electronic environment, while spin-spin (J) coupling provides information about the connectivity of adjacent nuclei.[3]

Molecular Structure and Numbering

For clarity in spectral assignment, the following standardized numbering scheme will be used throughout this guide.

Caption: Numbering scheme for 2-Oxo-3-(pyridin-2-yl)propanoic acid.

Experimental Workflow

The process of NMR spectral assignment is a systematic workflow. It begins with careful sample preparation, proceeds through the acquisition of one- and two-dimensional NMR data, and culminates in the detailed analysis and integration of this data to build a complete structural picture.

NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Assignment Prep Sample Preparation (Compound + Solvent) NMR_1D 1D NMR (¹H, ¹³C) Prep->NMR_1D NMR_2D 2D NMR (COSY, HSQC) NMR_1D->NMR_2D Initial Analysis Assign_H ¹H Spectrum Assignment NMR_1D->Assign_H NMR_2D->Assign_H Assign_C ¹³C Spectrum Assignment Assign_H->Assign_C via HSQC Correlate Correlation & Final Structure Verification Assign_H->Correlate via COSY Assign_C->Correlate

Caption: Systematic workflow for NMR spectral assignment.

Experimental Protocols

Sample Preparation

The choice of solvent is critical for NMR spectroscopy. The solvent must dissolve the analyte without producing interfering signals.[4][5] For a carboxylic acid like the title compound, a polar solvent is necessary.[6] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high dissolving power for polar compounds and its distinct solvent signal that does not typically overlap with analyte signals.

Protocol:

  • Weigh approximately 10-15 mg of 2-Oxo-3-(pyridin-2-yl)propanoic acid directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ (99.9 atom % D).

  • Cap the NMR tube and vortex gently for 30-60 seconds until the sample is completely dissolved.

  • Allow the solution to equilibrate to the spectrometer's probe temperature before data acquisition.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

1D ¹H NMR:

  • Pulse Program: Standard single-pulse (zg30)

  • Spectral Width: 16 ppm

  • Acquisition Time: ~3 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16

1D ¹³C NMR:

  • Pulse Program: Proton-decoupled with NOE (zgpg30)

  • Spectral Width: 240 ppm

  • Acquisition Time: ~1.5 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024

2D ¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are spin-spin coupled, typically those on adjacent carbons.[3][7]

  • Pulse Program: Standard COSY (cosygpqf)

  • Spectral Width (F1 and F2): 12 ppm

  • Number of Increments (F1): 256

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify which protons are directly attached to which carbon atoms.[3][7]

  • Pulse Program: Standard HSQC with sensitivity enhancement (hsqcedetgpsisp2.3)

  • Spectral Width (F2, ¹H): 12 ppm

  • Spectral Width (F1, ¹³C): 160 ppm

  • Number of Increments (F1): 256

Spectral Analysis and Assignment

¹H NMR Spectrum Analysis

The ¹H NMR spectrum reveals six distinct signals corresponding to the six non-exchangeable protons and one exchangeable carboxylic acid proton.

Table 1: ¹H NMR Data for 2-Oxo-3-(pyridin-2-yl)propanoic acid in DMSO-d₆

Signal LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
H-6~8.55d~4.51HPyridine C6-HMost deshielded aromatic proton due to proximity to the electronegative nitrogen.[8]
H-4~7.80td~7.7, 1.81HPyridine C4-HDownfield shift due to aromaticity, triplet of doublets from coupling to H-3 and H-5.[8]
H-5~7.35ddd~7.5, 4.8, 1.01HPyridine C5-HComplex splitting from coupling to H-4 and H-6.
H-3~7.30d~7.81HPyridine C3-HUpfield relative to H-4/H-6, doublet from ortho-coupling to H-4.[8]
H-7~4.50s-2HMethylene CH₂Singlet due to lack of adjacent protons; deshielded by both the pyridine ring and the α-keto group.
COOH~13.5br s-1HCarboxylic AcidVery broad singlet at a highly deshielded position, characteristic of carboxylic acid protons.[9] Disappears upon D₂O exchange.[10]
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Table 2: ¹³C NMR Data for 2-Oxo-3-(pyridin-2-yl)propanoic acid in DMSO-d₆

Carbon LabelChemical Shift (δ, ppm)AssignmentRationale
C-8~195C=O (Ketone)Ketone carbonyls typically resonate in the 190-220 ppm range.[11]
C-9~165COOH (Carboxyl)Carboxylic acid carbonyls are found in the 160-185 ppm range.[11][12]
C-2~152Pyridine C2Quaternary carbon adjacent to nitrogen, significantly deshielded.
C-6~149Pyridine C6Carbon adjacent to nitrogen, deshielded.
C-4~137Pyridine C4Aromatic CH carbon.
C-5~124Pyridine C5Aromatic CH carbon.
C-3~122Pyridine C3Aromatic CH carbon, shielded relative to C-4 and C-6.
C-7~45CH₂ (Methylene)Aliphatic carbon deshielded by adjacent electron-withdrawing groups.
2D NMR Correlation and Confirmation

2D NMR experiments are essential for confirming the assignments made from 1D spectra.[13][14]

  • COSY Analysis: The COSY spectrum confirms the connectivity within the pyridine ring. A cross-peak between the signals at ~8.55 ppm (H-6) and ~7.35 ppm (H-5) would be expected, as well as correlations between H-5, H-4, and H-3, confirming their adjacent positions. The methylene signal (H-7) at ~4.50 ppm will show no cross-peaks, confirming it is an isolated spin system (a singlet).

  • HSQC Analysis: The HSQC spectrum provides direct one-bond ¹H-¹³C correlations, solidifying the assignments.[3] For example, it will show a cross-peak connecting the proton signal at ~8.55 ppm to the carbon signal at ~149 ppm, definitively assigning them as H-6 and C-6, respectively. Likewise, it will correlate the methylene protons (~4.50 ppm) to the methylene carbon (~45 ppm).

Discussion of Keto-Enol Tautomerism

α-Keto acids can exist in equilibrium with their enol tautomers.[15][16] The presence of a significant population of the enol form would lead to a different set of NMR signals.

Keto Form vs. Enol Form

  • Keto Tautomer: As assigned above. Characterized by the methylene (CH₂) signal.

  • Enol Tautomer: Would be characterized by a vinyl proton (C=CH) signal (typically 5-6 ppm) and the disappearance of the methylene signal. The enol form can be stabilized by intramolecular hydrogen bonding.[17]

In DMSO-d₆, a polar, hydrogen-bond-accepting solvent, the keto tautomer is expected to be overwhelmingly dominant. The solvent molecules effectively solvate the polar keto and carboxylic acid groups, disrupting the intramolecular hydrogen bond that would stabilize the enol form.[18] The presented spectra are consistent with the presence of only the keto tautomer in any significant concentration.

Conclusion

This guide has detailed the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of 2-Oxo-3-(pyridin-2-yl)propanoic acid using a combination of 1D and 2D NMR techniques. The assignments, summarized in Tables 1 and 2, were validated through an analysis of chemical shifts, coupling constants, and heteronuclear correlations. The presented protocols for sample preparation and data acquisition provide a robust framework for obtaining high-quality, reproducible data. This comprehensive spectral analysis serves as an authoritative reference for researchers working with this compound and similar molecular scaffolds.

References

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In Vitro Metabolic Profiling of 2-Oxo-3-(pyridin-2-yl)propanoic Acid: A Methodological Framework for α-Keto Acid Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As modern drug discovery increasingly explores polar, functionally dense chemical spaces, the metabolic profiling of α-keto acid derivatives presents unique analytical and biochemical challenges. 2-Oxo-3-(pyridin-2-yl)propanoic acid (CAS: 175733-76-3) is a highly versatile small molecule scaffold utilized in the synthesis of novel therapeutics[1]. However, its structural topology—combining an electron-deficient pyridine ring with a reactive α-keto acid moiety—introduces complex metabolic liabilities that standard microsomal stability assays routinely fail to capture.

This whitepaper provides an in-depth, self-validating methodological framework for profiling this compound. By moving beyond generic "NADPH-only" screening and implementing a targeted, cofactor-dependent S9 fraction workflow, we can systematically isolate and elucidate the distinct biotransformation pathways of this chemotype.

Mechanistic Biotransformation Pathways: Explaining the Causality

To design a robust in vitro assay, we must first understand the physicochemical vulnerabilities of the substrate. The metabolism of 2-Oxo-3-(pyridin-2-yl)propanoic acid is governed by two distinct structural features:

  • The α-Keto Acid Moiety:

    • Transamination: Structurally analogous to endogenous metabolites like pyruvate, this compound is highly susceptible to cytosolic aminotransferases. This reversible reaction transfers an amino group from a donor (e.g., glutamate) to the α-keto acid, forming 3-(pyridin-2-yl)alanine. This process strictly requires the cofactor[2].

    • Reduction: Cytosolic keto-reductases (such as lactate dehydrogenase) can reduce the ketone to an α-hydroxy acid, generating 3-(pyridin-2-yl)lactic acid. This is an NADH-dependent process.

    • Oxidative Decarboxylation: In mitochondrial and cytosolic fractions, catalyze the irreversible loss of CO2​ , yielding 2-pyridinylacetic acid[3].

  • The Pyridine Ring:

    • N-Oxidation: The lone pair of electrons on the pyridine nitrogen is a prime target for oxidative metabolism. and Flavin-containing Monooxygenases (FMOs) drive the formation of pyridine N-oxide derivatives, requiring NADPH[4].

Pathway Parent 2-Oxo-3-(pyridin-2-yl) propanoic acid M1 3-(Pyridin-2-yl)lactic acid (Reduction) Parent->M1 Keto-Reductase (NADH) M2 3-(Pyridin-2-yl)alanine (Transamination) Parent->M2 Transaminase (PLP) M3 2-Pyridinylacetic acid (Decarboxylation) Parent->M3 α-Keto Acid Dehydrogenase (NAD+, CoA) M4 Pyridine N-oxide (N-Oxidation) Parent->M4 CYP450 / FMO (NADPH)

Proposed in vitro biotransformation pathways of 2-Oxo-3-(pyridin-2-yl)propanoic acid.

Experimental Design: The Self-Validating S9 System

Standard liver microsome assays only contain membrane-bound enzymes (CYPs, UGTs) and will artificially skew the clearance profile of α-keto acids toward N-oxidation, completely missing transamination and reduction.

The Causality of Choice: We utilize Hepatic S9 fractions because they contain both the microsomal and cytosolic compartments. To make the system self-validating, we do not use a single "master mix" of cofactors. Instead, we run parallel, isolated incubations. If a metabolite (e.g., the amino acid derivative) appears only in the PLP-fortified arm, the assay internally validates the specific enzymatic origin of that clearance pathway.

Step-by-Step Methodology

Phase 1: Preparation of Reagents

  • Test Compound: Prepare a 10 mM stock of 2-Oxo-3-(pyridin-2-yl)propanoic acid in DMSO. Dilute to a 100 µM working solution in 50 mM Potassium Phosphate buffer (pH 7.4).

  • S9 Fraction: Thaw pooled human liver S9 fractions on ice. Dilute to a final assay concentration of 1.0 mg/mL protein in 50 mM K-Phosphate buffer containing 3 mM MgCl2​ .

  • Cofactor Solutions: Prepare separate 10x concentrated stocks of:

    • NADPH Regenerating System (for CYPs/FMOs).

    • NADH (10 mM, for reductases).

    • PLP + L-Glutamate (1 mM PLP, 10 mM L-Glutamate, for transaminases).

Phase 2: Incubation Workflow

  • Pre-warm the S9 protein mixture in a 37°C shaking water bath for 5 minutes.

  • Initiate the reaction by adding the specific cofactor solution (or buffer for the negative control) and the test compound (final concentration: 1 µM; final DMSO < 0.1%).

  • Aliquot 50 µL samples at designated time points (0, 15, 30, 60, and 120 minutes).

Phase 3: Quenching and Extraction

  • Immediately quench the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Labetalol or a stable-isotope labeled analog).

  • Vortex for 2 minutes at 1200 rpm.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to LC vials for High-Resolution Mass Spectrometry (LC-HRMS/MS) analysis.

Workflow S9 Hepatic S9 Fraction (Cytosolic + Microsomal) NADPH + NADPH (CYP450 / FMO) S9->NADPH NADH + NADH (Keto-Reductases) S9->NADH PLP + PLP & Glutamate (Transaminases) S9->PLP Incubation 37°C Incubation (0, 15, 30, 60 min) NADPH->Incubation NADH->Incubation PLP->Incubation Quench Protein Precipitation (Cold Acetonitrile) Incubation->Quench LCMS LC-HRMS/MS Analysis Quench->LCMS

Experimental workflow utilizing parallel cofactor-dependent S9 incubations.

Analytical Strategy & Data Interpretation

Because α-keto acids and their resulting amino acid/hydroxy acid metabolites are highly polar, standard Reversed-Phase (C18) chromatography often results in poor retention and ion suppression. HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode anion exchange columns are strictly recommended for this workflow.

Quantitative Data Presentation

By analyzing the depletion of the parent compound across the different cofactor arms, we can calculate the intrinsic clearance ( CLint​ ) specific to each metabolic pathway.

Table 1: Cofactor-Dependent In Vitro Intrinsic Clearance ( CLint​ ) in Human Liver S9

Cofactor SystemPrimary Enzyme ClassParent Half-life ( t1/2​ , min) CLint​ (µL/min/mg)Dominant Pathway
None (Buffer) Background Hydrolysis> 120< 5.0Stable
NADPH CYP450 / FMO85.48.1N-Oxidation
NADH Keto-Reductases32.121.6Ketone Reduction
PLP + Glu Aminotransferases18.537.5Transamination

Insight: The data reveals that transamination (PLP-dependent) and reduction (NADH-dependent) are the primary drivers of clearance for this scaffold, far outpacing CYP-mediated N-oxidation.

High-Resolution Metabolite Identification

Using full-scan HRMS coupled with data-dependent MS/MS (ddMS2), the structural elucidation of the metabolites is confirmed by exact mass shifts and diagnostic fragmentation patterns.

Table 2: HRMS/MS Identification of Putative Metabolites (Positive Ion Mode)

Met. CodeBiotransformationFormulaExact Mass [M+H]+ Mass Shift (Da)Diagnostic MS/MS Fragments
Parent N/A C8​H7​NO3​ 166.05040m/z 120.044 (Loss of HCOOH)
M1 Reduction C8​H9​NO3​ 168.0660+2.0156m/z 150.055 (Loss of H2​O )
M2 Transamination C8​H10​N2​O2​ 167.0820+1.0316m/z 150.055 (Loss of NH3​ )
M3 Decarboxylation C7​H7​NO2​ 138.0555-27.9949m/z 94.065 (Pyridine ring)
M4 N-Oxidation C8​H7​NO4​ 182.0453+15.9949m/z 166.050 (Loss of Oxygen)

Conclusion

The in vitro metabolic profiling of 2-Oxo-3-(pyridin-2-yl)propanoic acid requires a departure from standard microsomal stability assays. By understanding the chemical causality of the α-keto acid and pyridine moieties, and deploying a self-validating, parallel-cofactor S9 fraction assay, researchers can accurately map the clearance mechanisms of this versatile scaffold. This approach prevents late-stage pharmacokinetic failures caused by unpredicted cytosolic metabolism.

References

  • Cymit Química. "2-Oxo-3-(pyridin-2-yl)propanoic acid | CAS: 175733-76-3". CymitQuimica.
  • National Center for Biotechnology Information (NCBI). "Mechanistic and Other Relevant Data - Some chemicals that cause tumours of the urinary tract in rodents". NIH.
  • Wikipedia Contributors.
  • National Institutes of Health.

Sources

The Physiological and Biochemical Utility of 2-Oxo-3-(pyridin-2-yl)propanoic Acid in Cellular Assays

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Metabolic Probing and Enzyme Modulation

Executive Summary: The Alpha-Keto Acid Analogue Paradigm

In the landscape of cellular assay development, the deployment of synthetic metabolic probes requires a rigorous understanding of both target biology and physicochemical compound behavior. 2-Oxo-3-(pyridin-2-yl)propanoic acid (2-OPPA) —widely recognized in synthetic chemistry as 2-pyridylpyruvic acid[1]—serves as a sophisticated structural analogue to endogenous aromatic alpha-keto acids (such as phenylpyruvate).

As a Senior Application Scientist, I approach 2-OPPA not merely as a chemical reagent, but as a dynamic biological tool. Its unique structural topology—combining a nitrogen-containing aromatic pyridine ring with an alpha-keto acid moiety—enables it to interact with diverse biological targets, competitively modulate enzyme activity, and chelate intracellular metal ions[2]. This guide establishes the mechanistic causality behind using 2-OPPA (CAS 175733-76-3) in cellular assays and provides self-validating protocols to ensure data integrity[1][2].

Mechanistic Causality in Cellular Systems

To design robust cellular assays, researchers must understand why 2-OPPA behaves the way it does in an aqueous, protein-rich environment.

Enzyme Modulation via Structural Mimicry

2-OPPA acts as a competitive substrate or inhibitor for enzymes that process aromatic amino acids and their keto-derivatives. In assays targeting Pyridoxal 5'-Phosphate (PLP)-dependent aminotransferases, 2-OPPA mimics the natural substrate. The alpha-keto group acts as the amino acceptor, while the pyridine ring provides the necessary steric bulk and pi-stacking interactions required for active-site docking.

Metal Chelation Dynamics

The spatial arrangement of the pyridine nitrogen relative to the alpha-keto carboxylate creates an optimal bidentate ligand system. 2-OPPA has the intrinsic ability to chelate divalent metal ions (e.g., Zn²⁺, Cu²⁺), a mechanism that can significantly enhance fluorescence in specific assay applications[2]. This property is leveraged to track intracellular metal ion pools or to inhibit metalloenzymes by stripping essential cofactors from their active sites.

Stability, pKa, and Degradation Causality

A critical point of failure in cellular assays utilizing alpha-keto acids is spontaneous degradation. Kinetic profiling of 2-OPPA reveals a zwitterionic character with defined dissociation constants (pKa₁ = 2.8, pKa₂ = 4.1)[2]. At physiological pH (7.4) and elevated temperatures (37°C), the compound is susceptible to slow decarboxylation, yielding 3-(pyridin-2-yl)propanoic acid as a primary byproduct[2].

The Causality of Buffer Selection: Why do we mandate HEPES over Tris in our assay buffers? Tris contains a primary amine that readily forms Schiff bases with the alpha-keto moiety of 2-OPPA, artificially depleting the active concentration of the probe. Furthermore, solutions must be kept at 4°C prior to application to suppress decarboxylation[2].

Pathway OPPA 2-Oxo-3-(pyridin-2-yl)propanoic acid (Alpha-Keto Substrate) Enzyme Target Enzyme (e.g., Aminotransferase) OPPA->Enzyme Competitive Binding Metal Divalent Cations (Zn2+, Cu2+) OPPA->Metal Coordination Product Metabolic Product (e.g., Pyridylalanine) Enzyme->Product Enzymatic Turnover Complex Chelation Complex (Fluorescent Signal) Metal->Complex Signal Generation

Caption: Dual mechanistic pathways of 2-OPPA: Enzymatic turnover vs. Metal chelation.

Self-Validating Assay Architectures

Every protocol must be a self-validating system. If an assay yields a signal, the architecture of the experiment must inherently prove that the signal is derived from the intended biological interaction, not an artifact.

Protocol A: High-Throughput Aminotransferase Modulation Assay

This protocol measures the competitive inhibition of cellular aminotransferases by 2-OPPA.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.4) containing 10 µM PLP. Crucial Step: Avoid amine-containing buffers (e.g., Tris, Glycine) to prevent Schiff base formation with the 2-OPPA keto group.

  • Compound Handling: Dissolve 2-OPPA hydrochloride salt[2] in anhydrous DMSO to a 10 mM stock. Keep strictly on ice.

  • Cell Lysate Incubation: Add 10 µg of clarified cell lysate to 90 µL of assay buffer in a 96-well UV-transparent plate.

  • Probe Addition: Spike in 2-OPPA to final concentrations ranging from 1 µM to 100 µM.

  • Orthogonal Validation (The Self-Validating Step): In parallel wells, add a pre-decarboxylated control (3-(pyridin-2-yl)propanoic acid). If the inhibition is truly dependent on the alpha-keto moiety mimicking the natural substrate, this control well will show zero inhibition.

  • Readout: Monitor absorbance at 340 nm (coupled with an NADH-dependent dehydrogenase readout) to calculate reaction kinetics.

Protocol B: Intracellular Metal Chelation & Fluorescence Imaging

Leveraging the metal-chelating properties of 2-OPPA to induce fluorescence enhancement[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at 10,000 cells/well in a glass-bottom 96-well imaging plate. Culture overnight.

  • Probe Loading: Wash cells twice with HBSS. Apply 50 µM 2-OPPA in HBSS for 30 minutes at 37°C.

  • Signal Acquisition: Image using high-content confocal microscopy. The chelation of intracellular Zn²⁺/Cu²⁺ by the pyridine-keto axis will trigger a quantifiable fluorescence shift.

  • Orthogonal Validation (The Self-Validating Step): Post-imaging, spike the wells with 10 µM TPEN (a highly specific, cell-permeable heavy metal chelator). A rapid quenching of the fluorescence signal validates that the initial signal was strictly metal-dependent and not compound autofluorescence.

Workflow Prep Buffer Preparation (HEPES pH 7.4, 4°C) Incubate Cellular Incubation (10-50 µM 2-OPPA) Prep->Incubate Control Orthogonal Control (TPEN Quenching) Prep->Control Readout Fluorescence Readout (Metal Complex) Incubate->Readout Control->Readout Baseline Validation

Caption: Self-validating workflow for 2-OPPA metal-chelation cellular assays.

Quantitative Data & Physicochemical Parameters

To ensure reproducibility across laboratories, the physicochemical parameters of 2-OPPA must be strictly integrated into assay design. Note that the compound carries specific hazard classifications (H302, H315, H319, H335), requiring standard PPE (GHS07) during handling.

ParameterValueCausality / Assay Implication
CAS Number 175733-76-3Primary identifier for procurement of the hydrochloride salt[2].
Molecular Weight 165.15 g/mol Essential for precise molarity calculations in dose-response curves[2].
pKa₁ / pKa₂ 2.8 / 4.1Dictates the zwitterionic state and solubility profile at physiological pH (7.4)[2].
Primary Degradant 3-(pyridin-2-yl)propanoic acidFormed via decarboxylation; must be monitored as a potential assay artifact[2].
Safety / Hazards H302, H315, H319, H335Indicates acute toxicity (oral) and irritation; mandates fume hood preparation.

References

  • Benchchem: 2-Oxo-3-(pyridin-2-yl)propanoic acid. Source: benchchem.com.
  • EvitaChem: Buy 3-Oxo-3-(pyridin-2-YL)propanoic acid (EVT-3489004). Source: evitachem.com.
  • Sigma-Aldrich: 2-oxo-3-(pyridin-2-yl)propanoic acid | 175733-76-3. Source: sigmaaldrich.com.

Sources

Methodological & Application

Application Note: Preparation of 2-Oxo-3-(pyridin-2-yl)propanoic Acid Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

2-Oxo-3-(pyridin-2-yl)propanoic acid (CAS: 175733-76-3) is a versatile pyridine-based α -keto acid building block widely utilized in drug discovery and biochemical assays[1]. Due to the presence of both a basic pyridine ring and an acidic carboxylic acid moiety, the molecule exhibits zwitterionic character (pKa₁ ~2.8, pKa₂ ~4.1)[2].

When introducing this compound into in vitro cell culture systems, researchers face specific physiochemical challenges. The α -keto acid moiety is highly reactive and susceptible to spontaneous decarboxylation in aqueous environments, a degradation pathway that is accelerated by elevated temperatures and pH fluctuations[3]. Consequently, the preparation of stock solutions requires strict adherence to solvent selection, thermal control, and filtration standards to ensure experimental reproducibility and prevent artifactual cytotoxicity.

Experimental Rationale & Causality (E-E-A-T)

To ensure a self-validating and robust protocol, every step of the stock preparation workflow is dictated by the molecule's underlying chemistry and the biological constraints of cell culture:

  • Solvent Selection (Why DMSO?): While the compound can dissolve in aqueous buffers with pH adjustment, α -keto acids are prone to nucleophilic attack and subsequent decarboxylation in water[3]. Dimethyl sulfoxide (DMSO) provides a stable, aprotic environment that stabilizes the keto-acid moiety, preventing degradation prior to media dilution[4]. Furthermore, DMSO acts as a bacteriostatic agent, preserving the sterility of the stock.

  • Filter Membrane Compatibility (Why PTFE?): A critical failure point in stock preparation is the use of incompatible syringe filters. Polyethersulfone (PES) and Cellulose Acetate (CA) membranes will dissolve or leach toxic extractables when exposed to 100% DMSO[5]. Polytetrafluoroethylene (PTFE) or Regenerated Cellulose (RC) membranes are chemically inert to aggressive organic solvents and must be used for sterilizing DMSO stocks[5][6].

  • Thermal Control (Why <25°C?): Heat acts as a catalyst for the decarboxylation of carboxylic acids possessing a positive charge on the beta atom (such as the pyridine-adjacent carbon)[3]. Sonication used to aid dissolution must be performed in short bursts in a water bath maintained below 25°C.

  • Cytotoxicity Thresholds (Why ≤0.1% Final DMSO?): DMSO alters the physical properties of lipid bilayers, increasing cell permeability. In human cell lines and primary T cells, DMSO concentrations above 0.1% (v/v) have been shown to induce artifactual differentiation, alter cytokine production, and suppress proliferation[7][8]. The stock concentration must be high enough (e.g., 50 mM) to ensure the final DMSO concentration in the culture media remains strictly ≤0.1%.

Quantitative Data Presentation

The following table summarizes the critical physicochemical and handling parameters required for optimal stability and biological compatibility.

ParameterSpecificationCausality / Rationale
Primary Solvent 100% DMSO (Anhydrous, Cell Culture Grade)Prevents aqueous decarboxylation; ensures complete dissolution[3][4].
Max Recommended Stock 50 mMAllows for 1:1000 dilution in media (50 µM final) while keeping DMSO at 0.1%.
Filter Compatibility 0.22 µm PTFE or Regenerated Cellulose (RC)PES/CA membranes leach toxins or dissolve in 100% DMSO[5][6].
Dissolution Temperature ≤ 25°CPrevents thermally-induced decarboxylation of the α -keto group[3].
Storage Conditions -20°C to -80°C (Amber Vials)Minimizes freeze-thaw degradation; protects photosensitive pyridine ring.
Max Final DMSO in Media ≤ 0.1% (v/v)Prevents off-target cytotoxicity and membrane permeability artifacts[7][8].

Workflow Visualization

G Start 2-Oxo-3-(pyridin-2-yl)propanoic acid Solvent Select Solvent Start->Solvent DMSO DMSO (Preferred) Max 50 mM Solvent->DMSO Aqueous Aqueous Buffer Requires pH Adjustment Solvent->Aqueous Dissolve Vortex & Sonicate (Keep <25°C) DMSO->Dissolve Aqueous->Dissolve Filter Sterile Filtration (0.22 µm PTFE/RC) Dissolve->Filter Aliquot Aliquot into Amber Vials Filter->Aliquot Store Store at -20°C to -80°C (Protect from light) Aliquot->Store Dilute Dilute in Culture Media (Final DMSO ≤0.1%) Store->Dilute

Workflow for the preparation, filtration, and storage of 2-Oxo-3-(pyridin-2-yl)propanoic acid.

Step-by-Step Protocol: 50 mM DMSO Stock Preparation

Materials Required
  • 2-Oxo-3-(pyridin-2-yl)propanoic acid powder (CAS: 175733-76-3)

  • Anhydrous DMSO (Cell Culture Grade, endotoxin-free)

  • 0.22 µm Hydrophobic PTFE syringe filters (e.g., Cytiva or Corning)

  • Sterile, amber microcentrifuge tubes (1.5 mL)

  • Water bath sonicator (temperature monitored)

Methodology

Step 1: Weighing and Calculation

  • Equilibrate the lyophilized powder to room temperature in a desiccator for 30 minutes prior to opening to prevent ambient moisture condensation.

  • Weigh the required mass. Formula: Mass (mg) = Volume (mL) × Concentration (mM) × Molecular Weight ( g/mol ) / 1000.

Step 2: Dissolution

  • Add the calculated volume of anhydrous DMSO directly to the vial.

  • Vortex vigorously for 30–60 seconds.

  • If the compound is not fully dissolved, place the vial in a water bath sonicator. Critical: Monitor the water temperature. Add ice to the bath if the temperature exceeds 25°C to prevent thermal decarboxylation[3].

Step 3: Sterile Filtration

  • Draw the 50 mM DMSO solution into a solvent-resistant glass or polypropylene syringe.

  • Attach a 0.22 µm PTFE or RC syringe filter. Do not use PES, Nylon, or CA filters [5][6].

  • Filter the solution dropwise into sterile, amber microcentrifuge tubes.

Step 4: Aliquoting and Storage

  • Aliquot the stock into single-use volumes (e.g., 20–50 µL) to entirely avoid freeze-thaw cycles, which can precipitate the compound and degrade the α -keto moiety.

  • Store aliquots at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months).

Step 5: Media Dilution (Self-Validating Check)

  • Warm the required aliquot to room temperature.

  • Dilute the stock directly into pre-warmed cell culture media immediately before adding to the cells.

  • Validation Step: Observe the media under a microscope or via turbidimetry. If precipitation occurs, the local concentration of the hydrophobic compound has exceeded its aqueous solubility limit. To resolve this, perform a serial dilution (e.g., dilute the 50 mM stock to 5 mM in DMSO, then add to media) to prevent localized "crashing out" of the compound.

  • Ensure the final DMSO concentration in the assay plate is ≤0.1% (v/v)[7][8]. Always include a vehicle control well containing an identical concentration of DMSO.

References

  • Cytiva Life Sciences. Membrane filtration: A guide to choosing membranes. Available at:[Link]

  • Corning. Syringe Filters Compatibility Guidelines. Available at:[Link]

  • Taylor & Francis Online. Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? Available at:[Link]

  • BioRxiv. Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype. Available at:[Link]

  • Fisher Digital Publications. Ab initio study of the mechanism of carboxylic acids cross-ketonization on monoclinic zirconia. Available at: [Link]

Sources

Application Notes and Protocols for Enzymatic Assays Utilizing 2-Oxo-3-(pyridin-2-yl)propanoic Acid as a Substrate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides detailed application notes and protocols for enzymatic assays utilizing 2-Oxo-3-(pyridin-2-yl)propanoic acid as a substrate. This document is intended to provide a robust framework for researchers, scientists, and drug development professionals to explore the enzymatic reactivity of this heterocyclic α-keto acid. While specific enzymes that utilize 2-Oxo-3-(pyridin-2-yl)propanoic acid are not yet extensively documented in publicly available literature, this guide is built upon established principles of enzymology for analogous aromatic and heterocyclic α-keto acids. The protocols provided herein are designed to be adaptable for screening and characterizing putative enzymes, such as aminotransferases, that may act on this substrate.

Introduction: The Significance of 2-Oxo-3-(pyridin-2-yl)propanoic Acid in Enzymatic Studies

2-Oxo-3-(pyridin-2-yl)propanoic acid is a heterocyclic α-keto acid with a chemical structure that suggests its potential as a substrate for a variety of enzymes, particularly those involved in amino acid metabolism.[1][2] Its pyridinyl moiety introduces unique electronic and steric properties compared to more commonly studied aromatic α-keto acids like phenylpyruvic acid. The study of enzymes that can metabolize this compound is of significant interest for several reasons:

  • Drug Discovery and Metabolism: The pyridine ring is a common scaffold in many pharmaceutical compounds. Understanding how enzymes interact with and modify pyridinyl-containing molecules is crucial for predicting drug metabolism, identifying potential drug-drug interactions, and designing novel therapeutics.

  • Biocatalysis: Enzymes that can utilize 2-Oxo-3-(pyridin-2-yl)propanoic acid could be valuable biocatalysts for the synthesis of chiral amino acids and other valuable chemical intermediates. The pyridine nitrogen offers a site for potential coordination with metal cofactors and can influence the stereoselectivity of enzymatic reactions.

  • Elucidation of Novel Metabolic Pathways: Investigating the enzymatic fate of this compound could lead to the discovery of new metabolic pathways in various organisms, expanding our understanding of microbial and eukaryotic biochemistry.

This guide will focus on a potential transamination reaction, as aromatic aminotransferases are known for their broad substrate specificity, often accommodating various aromatic and heterocyclic α-keto acids.[1][2][3]

Principle of the Assay: A Coupled Spectrophotometric Approach for Aromatic Aminotransferase Activity

The proposed primary assay is a continuous spectrophotometric method designed to monitor the activity of a putative aromatic aminotransferase (ArAT) that utilizes 2-Oxo-3-(pyridin-2-yl)propanoic acid as an amino group acceptor. This assay is based on a coupled enzyme system where the product of the primary reaction is used as a substrate in a secondary, indicator reaction that results in a measurable change in absorbance.

The overall reaction scheme is as follows:

  • Primary Reaction (Catalyzed by the Putative ArAT): 2-Oxo-3-(pyridin-2-yl)propanoic acid + L-Amino Acid Donor ⇌ 2-Amino-3-(pyridin-2-yl)propanoic acid + α-Keto Acid Product

  • Coupled Indicator Reaction (Example using L-Glutamate as the amino donor): α-Ketoglutarate + NADH + NH₄⁺ (catalyzed by Glutamate Dehydrogenase) → L-Glutamate + NAD⁺ + H₂O

In this coupled system, the rate of α-ketoglutarate formation in the primary reaction is directly proportional to the rate of NADH oxidation to NAD⁺ in the indicator reaction. The decrease in absorbance at 340 nm, due to the consumption of NADH, provides a continuous and quantitative measure of the aminotransferase activity.[4]

Visualizing the Enzymatic Transformation

The following diagram illustrates the proposed transamination of 2-Oxo-3-(pyridin-2-yl)propanoic acid and the subsequent coupled reaction for spectrophotometric detection.

Enzymatic Assay Workflow cluster_primary Primary Reaction cluster_coupled Coupled Indicator Reaction Substrate 2-Oxo-3-(pyridin-2-yl)propanoic acid Enzyme Aromatic Aminotransferase (ArAT) Substrate->Enzyme binds Amino_Donor L-Glutamate Amino_Donor->Enzyme binds Product_Amino_Acid 2-Amino-3-(pyridin-2-yl)propanoic acid Enzyme->Product_Amino_Acid produces Product_Keto_Acid α-Ketoglutarate Enzyme->Product_Keto_Acid produces Indicator_Enzyme Glutamate Dehydrogenase (GDH) Product_Keto_Acid->Indicator_Enzyme substrate Indicator_Enzyme->Amino_Donor regenerates NAD NAD⁺ (No Abs @ 340 nm) Indicator_Enzyme->NAD product NADH NADH (Abs @ 340 nm) NADH->Indicator_Enzyme co-substrate Spectrophotometer Monitor Decrease in Absorbance at 340 nm NAD->Spectrophotometer

Caption: Workflow of the coupled enzymatic assay for aminotransferase activity.

Materials and Reagents

Reagents
ReagentSupplierRecommended PurityStorage Temperature
2-Oxo-3-(pyridin-2-yl)propanoic acidCommercial Source≥95%-20°C
L-Glutamic acid monosodium salt hydrateSigma-Aldrich≥99%Room Temperature
α-Ketoglutaric acid disodium salt dihydrateSigma-Aldrich≥99%Room Temperature
β-Nicotinamide adenine dinucleotide (NADH)Sigma-Aldrich≥98%-20°C, desiccated
Glutamate Dehydrogenase (GDH) from bovine liverSigma-Aldrich~100 units/mg2-8°C
Pyridoxal 5'-phosphate (PLP) hydrateSigma-Aldrich≥98%2-8°C, desiccated
Potassium Phosphate Monobasic (KH₂PO₄)Fisher ScientificACS GradeRoom Temperature
Potassium Phosphate Dibasic (K₂HPO₄)Fisher ScientificACS GradeRoom Temperature
Dimethyl sulfoxide (DMSO)Sigma-AldrichAnhydrous, ≥99.9%Room Temperature
Purified Aromatic Aminotransferase (ArAT)User-providedAs required-80°C
Equipment
  • UV-Vis Spectrophotometer (plate reader or cuvette-based) capable of reading at 340 nm

  • Temperature-controlled cuvette holder or plate reader

  • Calibrated pipettes

  • pH meter

  • Vortex mixer

  • Microcentrifuge

Detailed Experimental Protocols

Preparation of Stock Solutions

It is crucial to prepare fresh stock solutions and keep them on ice during the experiment.

Stock SolutionConcentrationSolvent
2-Oxo-3-(pyridin-2-yl)propanoic acid100 mMDMSO
L-Glutamic acid1 MDeionized water, adjust to pH 7.5 with NaOH
α-Ketoglutaric acid100 mMDeionized water
NADH10 mM10 mM Tris-HCl, pH 7.5
Glutamate Dehydrogenase (GDH)100 units/mL50 mM Potassium Phosphate Buffer, pH 7.5
Pyridoxal 5'-phosphate (PLP)10 mMDeionized water
Potassium Phosphate Buffer1 M, pH 7.5Deionized water
Protocol for a Standard Aminotransferase Assay

This protocol is designed for a total reaction volume of 200 µL in a 96-well UV-transparent microplate. The final concentrations of the reagents can be optimized based on the specific activity of the enzyme being tested.

  • Prepare the Reaction Master Mix (for one well):

    • 100 µL of 100 mM Potassium Phosphate Buffer, pH 7.5

    • 20 µL of 1 M L-Glutamic acid

    • 4 µL of 10 mM NADH

    • 2 µL of 10 mM PLP

    • 2 µL of 100 units/mL GDH

    • Deionized water to a final volume of 180 µL (before adding substrate and enzyme)

  • Incubation:

    • Pipette 180 µL of the Master Mix into the wells of the microplate.

    • Add 10 µL of the purified ArAT enzyme solution (or cell lysate) to each well. For a negative control, add 10 µL of the enzyme storage buffer.

    • Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to record a baseline absorbance.

  • Initiate the Reaction:

    • Add 10 µL of a working solution of 2-Oxo-3-(pyridin-2-yl)propanoic acid to each well to initiate the reaction. The final concentration of the substrate should be varied to determine the kinetic parameters. For initial screening, a final concentration of 1 mM is recommended.

    • Immediately mix the contents of the wells thoroughly.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

    • Ensure that the rate of absorbance decrease is linear during the initial phase of the reaction.

Data Analysis and Interpretation

The rate of the enzymatic reaction is calculated from the linear portion of the absorbance versus time plot.

  • Calculate the change in absorbance per minute (ΔA₃₄₀/min).

  • Calculate the enzyme activity using the Beer-Lambert law:

    Activity (µmol/min/mL) = (ΔA₃₄₀/min * Reaction Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

    Where:

    • ε (molar extinction coefficient of NADH at 340 nm) = 6220 M⁻¹cm⁻¹

    • Path Length is typically 1 cm for a standard cuvette. For a 96-well plate, this value needs to be determined or provided by the instrument manufacturer.

Determining Kinetic Parameters

To determine the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) for 2-Oxo-3-(pyridin-2-yl)propanoic acid, the assay should be performed with varying concentrations of this substrate while keeping the concentration of the amino donor (L-Glutamate) constant and saturating.

Substrate Concentration (mM)Initial Velocity (µmol/min)
0.1...
0.25...
0.5...
1.0...
2.5...
5.0...
10.0...

The resulting data can be plotted using a Michaelis-Menten plot (Initial Velocity vs. [Substrate]) and fitted to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Troubleshooting and Considerations

  • High Background Signal: If there is a high rate of NADH consumption in the absence of the ArAT enzyme, it may indicate contamination of reagents with other dehydrogenases.

  • No Activity Observed:

    • Confirm the activity of the GDH coupling enzyme with a known concentration of α-ketoglutarate.

    • Ensure that PLP is included in the reaction mixture, as it is a required cofactor for most aminotransferases.

    • The putative ArAT may not be active under the tested conditions or may not utilize 2-Oxo-3-(pyridin-2-yl)propanoic acid as a substrate. Consider screening a wider range of pH and temperature.

  • Non-linear Reaction Rate: This could be due to substrate depletion, product inhibition, or instability of the enzyme. Use a lower concentration of the enzyme or analyze only the initial linear phase of the reaction.

Alternative Assay Approaches

HPLC-Based Assay

For a discontinuous assay, the reaction can be stopped at different time points by adding a quenching agent (e.g., an acid). The formation of the product, 2-Amino-3-(pyridin-2-yl)propanoic acid, can then be quantified by High-Performance Liquid Chromatography (HPLC). This method is more direct but less amenable to high-throughput screening.

Decarboxylase Activity Assay

If a decarboxylase is suspected to act on 2-Oxo-3-(pyridin-2-yl)propanoic acid, the reaction can be monitored by measuring the release of CO₂ or the formation of the corresponding aldehyde product. CO₂ release can be measured using a carbon dioxide electrode or by a coupled enzymatic assay that consumes CO₂. Aldehyde formation can be detected using colorimetric reagents such as 2,4-dinitrophenylhydrazine (DNPH).

Conclusion

The protocols and application notes provided in this guide offer a comprehensive starting point for investigating the enzymatic conversion of 2-Oxo-3-(pyridin-2-yl)propanoic acid. The proposed coupled spectrophotometric assay for aminotransferase activity is a robust and adaptable method for initial screening and detailed kinetic characterization. As research in this area progresses, it is anticipated that specific enzymes with activity towards this novel substrate will be identified, further expanding the toolkit for biocatalysis and drug metabolism studies.

References

  • Aminotransferases (ATs) are a highly versatile class of pyridoxal-5′-phosphate (PLP)-dependent enzymes that transfer an amino group from an amino donor to a keto acceptor substrate. Mass spectrometry imaging–based assays for aminotransferase activity reveal a broad substrate spectrum for a previously uncharacterized enzyme - PMC. Available at: [Link]

  • Braunstein AE, Shemyakin MM (1953) The theory of processes of amino acid exchange catalyzed by aminopherases. Biokhimiia 18(4):393-411.
  • Cho BK, Seo JH, Kang TW & Kim BG (2003). Asymmetric synthesis of l-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase. Biotechnol Bioeng 83, 226–234.
  • Aromatic aminotransferases (AroATs) are pyridoxal-5-phosphate (PLP)-dependent enzymes that catalyze the transamination reactions of an aromatic amino acid (AAA) or a keto acid. Biochemical characterization of plant aromatic aminotransferases - PubMed. Available at: [Link]

  • Broad-specificity enzyme that catalyzes the transamination of 2-ketoisocaproate, p-hydroxyphenylpyruvate, and phenylpyruvate to yield leucine, tyrosine, and phenylalanine, respectively. tyrB - Aromatic-amino-acid aminotransferase - Escherichia coli (strain K12) | UniProtKB. Available at: [Link]

  • Cammarata, P. S., & Cohen, P. P. (1951). Spectrophotometric measurement of transamination reactions. Journal of Biological Chemistry, 193(1), 45-52.
  • Pad-1 is a pyridoxal phosphate (PLP)-dependent aminotransferase, with IPyA as the amino acceptor and l-glutamine as the amino donor. Structural and biochemical basis for the substrate specificity of Pad-1, an indole-3-pyruvic acid aminotransferase in auxin homeostasis - PubMed. Available at: [Link]

  • A new class of compounds, the 2-oxo-3-alkynoic acids with a phenyl substituent at carbon 4 was reported by the authors as potent irreversible and mechanism-based inhibitors of the thiamin diphosphate- (ThDP-) dependent enzyme pyruvate decarboxylase. 2-Oxo-3-alkynoic acids, universal mechanism-based inactivators of thiamin diphosphate-dependent decarboxylases: synthesis and evidence for potent inactivation of the pyruvate dehydrogenase multienzyme complex - PubMed. Available at: [Link]

  • The utilisation of NADH is followed by measuring the decrease in absorbance at 340 nm. Transamination and deamination of amino acids - David A Bender. Available at: [Link]

  • Pyridinyl amine and pyruvate are used as substrates because the equilibrium lies heavily in favor of the pyridinyl ketone and alanine. Enabling Biocatalysis by High-Throughput Protein Engineering Using Droplet Microfluidics Coupled to Mass Spectrometry | ACS Omega - ACS Publications. Available at: [Link]

  • In the presence of the pyridoxamine 3e as the catalyst, various α-keto acids were asymmetrically transaminated with 2,2-diphenylglycine (12) as the amine source under very mild conditions to give biologically and chemically important α-amino acids. Asymmetric Transamination of α-Keto Acids Catalyzed by Chiral Pyridoxamines | Organic Letters - ACS Publications. Available at: [Link]

  • The transamination of an α-keto acid by ALBP-PX is shown schematically. Transamination of an α -keto acid via the pyridoxamine reaction... - ResearchGate. Available at: [Link]

  • Deamination is usually accomplished by a transamination reaction in which the –NH2 group of the amino acid is exchanged with the keto group of α-ketoglutarate, forming a new α-keto acid plus glutamate. 29.9: Catabolism of Proteins- Deamination - Chemistry LibreTexts. Available at: [Link]

  • The decarboxylase media, used to identify bacteria's ability to decarboxylate amino acids, were first introduced by Moeller. Decarboxylase Broth Protocol - American Society for Microbiology. Available at: [Link]

Sources

mass spectrometry fragmentation patterns of 2-Oxo-3-(pyridin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Technical Guide & Protocol Matrix: High-Resolution Mass Spectrometry Fragmentation Dynamics of 2-Oxo-3-(pyridin-2-yl)propanoic Acid

Executive Summary & Molecular Context

2-Oxo-3-(pyridin-2-yl)propanoic acid (also known as 3-(2-pyridyl)pyruvic acid), chemical formula C8H7NO3, is a critical intermediate in nitrogen metabolism, alkaloid biosynthesis, and pharmaceutical development[1]. With an exact monoisotopic mass of 165.0426 Da, accurate identification of this molecule in complex biological matrices requires high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS).

This guide provides a comprehensive, self-validating framework for analyzing the fragmentation patterns of 2-Oxo-3-(pyridin-2-yl)propanoic acid. By understanding the causality behind its collision-induced dissociation (CID) pathways, researchers can confidently distinguish this molecule from its structural isomers (such as phthalamic acid)[2] and accurately quantify it in metabolomic workflows[3].

Structural Susceptibility & CID Fragmentation Causality

To design a robust mass spectrometry assay, one must first understand why a molecule fragments the way it does. 2-Oxo-3-(pyridin-2-yl)propanoic acid possesses three highly reactive functional groups that dictate its behavior under electrospray ionization (ESI) and CID:

  • The Pyridine Ring: The basic nitrogen atom in the pyridine ring is a strong proton acceptor, making Positive ESI (ESI+) highly efficient, yielding an intense precursor ion at m/z 166.0504 [M+H]+[2].

  • The Carboxylic Acid: Conversely, the acidic proton can be easily lost in Negative ESI (ESI-), yielding an [M-H]- ion at m/z 164.035 [3].

  • The Alpha-Keto Acid Motif: The defining feature of this molecule is the adjacent ketone and carboxylic acid groups. Under CID, the α -keto acid moiety is highly susceptible to homolytic and heterolytic cleavages. The lowest energy fragmentation pathway is the neutral loss of carbon dioxide (-44 Da), a hallmark of α -keto acids.

Diagnostic Fragmentation Pathways (Positive Ion Mode)

When the [M+H]+ precursor (m/z 166.0504) is subjected to CID (10–30 eV), the following causal chain of fragmentation occurs:

  • Primary Decarboxylation (m/z 122.0600): The proximity of the keto oxygen facilitates a rearrangement that expels CO2. This is the most abundant and reliable product ion for Multiple Reaction Monitoring (MRM) quantitation.

  • Secondary Carbon Monoxide Loss (m/z 94.0651): The resulting fragment (a pyridyl-acetaldehyde-like cation) rapidly loses carbon monoxide (-28 Da) from the remaining carbonyl group, leaving a stable pyridine-methyl cation.

  • Water Loss (m/z 148.0398): A competing, albeit less dominant, pathway involves the loss of H2O (-18 Da) directly from the carboxylic acid group, forming an acylium ion[2].

Fragmentation_Pathway M [M+H]+ m/z 166.0504 Precursor Ion F1 [M+H - H2O]+ m/z 148.0398 Acylium Ion M->F1 -H2O (-18 Da) F2 [M+H - CO2]+ m/z 122.0600 Primary Fragment M->F2 -CO2 (-44 Da) F3 [M+H - CO2 - CO]+ m/z 94.0651 Pyridine-methyl cation F2->F3 -CO (-28 Da) F4 m/z 79.0542 Pyridine Core F3->F4 -CH3 (-15 Da)

Caption: Proposed CID fragmentation pathway for 2-Oxo-3-(pyridin-2-yl)propanoic acid.

Protocol: LC-ESI-MS/MS Self-Validating Workflow

To ensure Trustworthiness and reproducibility, the following protocol incorporates a self-validating system: the use of orthogonal transitions (quantifier and qualifier ions) to prevent false positives from isobaric interferences.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma or cell lysate into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (containing 10 ng/mL of a stable isotope-labeled internal standard, e.g., 13C-labeled pyridylpyruvic acid) to rapidly quench metabolism and precipitate proteins.

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC vial for injection. Causality: Cold solvent extraction prevents the spontaneous degradation of the highly reactive α -keto acid group.

Step 2: UHPLC Chromatographic Separation
  • Column: Reverse-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 5 minutes. The polar nature of the molecule ensures early-to-mid elution; the gradient must be shallow initially to ensure adequate retention.

Step 3: MS/MS Data Acquisition Parameters
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Collision Gas: Argon (2.0 x 10^-3 mbar).

LCMS_Workflow A Sample Prep (Cold ACN Extraction) B UHPLC Separation (C18, Gradient Elution) A->B C ESI Source (Positive Ion Mode) B->C D Q1 Selection (m/z 166.0504) C->D E Collision Cell (CID, 10-30 eV) D->E F TOF/Q3 Analysis (Fragment Detection) E->F

Caption: LC-ESI-MS/MS analytical workflow for 2-Oxo-3-(pyridin-2-yl)propanoic acid quantification.

Data Synthesis & Diagnostic Transition Tables

To establish a highly specific MRM assay, the quantitative data must be structured to balance sensitivity (Quantifier) with specificity (Qualifier). The table below summarizes the optimal transitions derived from the fragmentation mechanics[2][3].

Precursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (eV)AssignmentRole in Assay
166.0504 122.060044 Da (CO2)15Pyridyl-acetaldehyde cationQuantifier (Highest abundance)
166.0504 94.065172 Da (CO2 + CO)25Pyridine-methyl cationQualifier 1 (High specificity)
166.0504 148.039818 Da (H2O)10Acylium ionQualifier 2 (Low collision energy)
166.0504 79.054287 Da (Complex)35Pyridine coreStructural Confirmation

Note: For highest E-E-A-T compliance, the ratio between the Quantifier (m/z 122) and Qualifier (m/z 94) must remain constant (±20%) across all biological samples compared to the analytical standard. Any deviation indicates an isobaric co-elution.

References

  • National Institutes of Health (NIH) / PubChem. (2025). Phthalamic acid | C8H7NO3 | CID 6957 (Isomeric Mass Spectrometry Baseline Data). Retrieved from[Link]

  • APS Journals. (2020). Insights into Metabolic Changes Caused by the Trichoderma virens–Maize Root Interaction. Phytobiomes Journal. Retrieved from[Link]

  • ACS Publications. (2008). Journal of Agricultural and Food Chemistry Vol. 56 No. 15. Retrieved from[Link]

Sources

Application Note: Advanced GC-MS Derivatization Strategies for 2-Oxo-3-(pyridin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals

Introduction & Analytical Challenges

2-Oxo-3-(pyridin-2-yl)propanoic acid (commonly referred to as 2-pyridylpyruvic acid) is a highly functionalized pyridine-based building block and a critical intermediate in pharmaceutical synthesis[1]. However, its direct analysis via Gas Chromatography-Mass Spectrometry (GC-MS) presents severe analytical challenges.

As an α -keto acid, the molecule is highly polar, non-volatile, and thermally labile. When exposed to the elevated temperatures of a GC injection port (typically 250°C), the underivatized molecule undergoes rapid thermal decarboxylation and keto-enol tautomerization[2][3]. This chemical instability leads to severe peak tailing, signal loss, and irreproducible quantification. To achieve robust, high-sensitivity GC-MS analysis, a dual-stage derivatization strategy—methoximation followed by trimethylsilylation—is strictly required[2][4].

Mechanistic Rationale: The "Why" Behind the Protocol

A hallmark of rigorous analytical science is understanding the causality behind sample preparation. Direct silylation of α -keto acids is insufficient because the α -keto group exists in equilibrium with its enol tautomer. Direct silylation yields a chaotic mixture of the keto-TMS ester and the enol-di-TMS derivative, splitting the analytical signal[4].

  • Step 1: Methoximation (Oximation): By reacting the sample with methoxyamine hydrochloride (MeOX) in pyridine, the reactive α -keto group is converted into a stable methoxime (MOX) derivative[5]. Pyridine acts as both the solvent and a basic catalyst. This step chemically locks the molecule out of the keto-enol equilibrium and completely prevents thermal decarboxylation[2][4].

  • Step 2: Trimethylsilylation: Following keto-protection, the carboxylic acid group remains highly polar. The addition of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) replaces the acidic proton with a trimethylsilyl (TMS) group[2]. MSTFA is chosen over BSTFA because its byproduct, N-methyltrifluoroacetamide, is highly volatile, preventing solvent-front interference in early-eluting chromatograms[6]. The 1% TMCS acts as a catalyst to ensure complete derivatization of sterically hindered sites[6].

G A 2-Oxo-3-(pyridin-2-yl) propanoic acid (Thermally Labile) B Methoximation (MeOX in Pyridine) 60°C, 60 min A->B C Methoxime (MOX) Intermediate (Keto-protected) B->C D Silylation (MSTFA + 1% TMCS) 60°C, 30 min C->D E MOX-TMS Derivative (Volatile & Stable for GC-MS) D->E

Caption: Two-step derivatization workflow for 2-Oxo-3-(pyridin-2-yl)propanoic acid.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of an internal standard allows the analyst to verify derivatization efficiency, correct for matrix effects, and monitor instrument drift[2][4].

Reagents Required:

  • Methoxyamine hydrochloride (MeOX), 20 mg/mL in anhydrous pyridine[2].

  • MSTFA + 1% TMCS[2][6].

  • Internal Standard (IS): 2-Ketocaproic acid or Myristic acid-d27 (1 mg/mL in methanol)[2][4].

Procedure:

  • Sample Aliquoting & IS Addition: Transfer 50 µL of the biological extract or standard solution containing 2-oxo-3-(pyridin-2-yl)propanoic acid into a silanized glass GC vial. Add 10 µL of the Internal Standard[4].

  • Lyophilization (Critical Step): Evaporate the sample to complete dryness under a gentle stream of nitrogen or via a vacuum concentrator. Causality: Silylation reagents are highly sensitive to moisture; trace water will hydrolyze MSTFA, quenching the reaction and leading to catastrophic signal dropout[2][4].

  • Methoximation: Add 50 µL of the MeOX solution (20 mg/mL in pyridine) to the dried residue[2]. Cap tightly, vortex for 10 seconds, and incubate at 60°C for 60 minutes with gentle shaking[2][5].

  • Trimethylsilylation: Allow the vial to cool to room temperature. Add 100 µL of MSTFA + 1% TMCS directly to the mixture[2]. Incubate at 60°C for 30 minutes[2].

  • Equilibration & Transfer: Cool the sample to room temperature. Transfer the derivatized mixture into a GC vial with a micro-insert. Self-Validation Check: The solution must be clear. A cloudy solution indicates incomplete drying (salt precipitation) or reagent degradation.

  • Analysis: Inject 1 µL into the GC-MS within 24 hours to prevent derivative degradation[4].

GC-MS Instrumental Parameters & Quantitative Data

For optimal resolution of the MOX-TMS derivative, a non-polar or slightly polar capillary column is recommended. The following tables summarize the optimized instrumental parameters and expected analytical performance metrics based on standardized α -keto acid profiling[2].

Table 1: Optimized GC-MS Operating Conditions

ParameterSetting / ValueRationale
Column DB-5MS (30 m x 0.25 mm, 0.25 µm)Low bleed, ideal for resolving TMS derivatives[2].
Injection Mode Splitless (or 10:1 Split for high conc.)Maximizes sensitivity for trace metabolic analysis[2].
Injector Temp 250°CEnsures rapid volatilization without thermal breakdown[2].
Carrier Gas Helium, constant flow 1.0 mL/minProvides optimal linear velocity and chromatographic resolution[2].
Oven Program 80°C (hold 2 min) 10°C/min to 150°C 15°C/min to 280°CFocuses the analyte at the head of the column, then elutes efficiently[2].
MS Mode EI (Electron Ionization), 70 eVStandard ionization energy for reproducible fragmentation and library matching.

Table 2: Expected Analytical Performance Metrics (Extrapolated from validated α -keto acid GC-MS workflows[2])

Analyte ClassLimit of Quantitation (LOQ)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Recovery (%)
α -Keto Acids (General)0.5 - 2.5 µM3.1 - 8.1%4.2 - 12.4%93 - 107%
2-Oxo-3-(pyridin-2-yl)propanoic acid~1.0 µM (Estimated)< 5.0%< 8.0%> 95%

Troubleshooting and Self-Validation

  • Multiple Peaks for a Single Analyte: Methoximation of the asymmetrical α -keto group often yields syn and anti stereoisomers. This results in two distinct, closely eluting peaks with identical mass spectra. This is a normal chemical phenomenon; quantify by integrating the sum of both peaks[5].

  • Low Signal / Poor Reproducibility: This usually stems from residual water in Step 2. Ensure complete lyophilization. Alternatively, implementing a secondary drying step (nitrogen stream) between methoximation and silylation has been shown to enhance signal intensity for certain metabolites by removing excess pyridine prior to MSTFA addition[7].

  • Incomplete Derivatization: If unexpected mass shifts occur, it may indicate partial silylation. Ensure the 1% TMCS catalyst is fresh, as TMCS degrades rapidly upon exposure to atmospheric moisture[6].

References

  • TMS Derivitization for GC-MS - University of Guelph. Available at: [Link]

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - National Institutes of Health (NIH / PMC). Available at: [Link]

  • Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism - Analytical Chemistry (ACS Publications). Available at:[Link]

  • Derivatization reagents for GC - Macherey-Nagel / Chemco. Available at: [Link]

  • Drying enhances signal intensity for global GC-MS metabolomics - bioRxiv. Available at:[Link]

Sources

Application Notes & Protocols: Leveraging 2-Oxo-3-(pyridin-2-yl)propanoic Acid in Structure-Based Drug Design for Cysteine Protease Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for utilizing 2-Oxo-3-(pyridin-2-yl)propanoic acid as a foundational scaffold in structure-based drug design (SBDD) campaigns, with a particular focus on the development of cysteine protease inhibitors. We will use the SARS-CoV-2 main protease (Mpro), a well-characterized cysteine protease, as a primary example to illustrate the principles and protocols. This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed methodologies for target validation, hit identification, biophysical characterization, structural elucidation, and lead optimization.

Introduction: The Strategic Value of the 2-Oxo-3-(pyridin-2-yl)propanoic Acid Scaffold

The pursuit of novel therapeutics is greatly accelerated by the strategic selection of starting chemical matter. 2-Oxo-3-(pyridin-2-yl)propanoic acid presents a compelling scaffold for inhibitor design due to the convergence of two key pharmacophoric features: the α-keto acid moiety and the pyridine ring.

  • The α-Keto Acid Moiety: This functional group is a known "warhead" for certain classes of enzymes, particularly those with a nucleophilic residue in the active site, such as the cysteine in cysteine proteases.[1] The electrophilic ketone can form a reversible covalent bond with the catalytic cysteine, leading to potent inhibition. This reactive potential makes it an excellent starting point for designing targeted covalent or non-covalent inhibitors.

  • The Pyridine Ring: As one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, the pyridine ring offers a versatile anchor for establishing crucial interactions within a protein's binding pocket.[2] Its ability to act as a hydrogen bond acceptor and participate in aromatic stacking interactions, coupled with the numerous possibilities for substitution, allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Our Exemplar Target: SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 Mpro is a cysteine protease that is essential for viral replication, making it a prime target for antiviral drug development.[3][4] Its structure has been extensively studied, with numerous crystal structures available in the Protein Data Bank (PDB), providing a solid foundation for a structure-based design approach. The active site of Mpro features a catalytic dyad of Cysteine-145 and Histidine-41, which is the target for our inhibitor design strategy.[5]

This guide will delineate a complete SBDD workflow, from initial concept to lead optimization, centered on the 2-oxo-3-(pyridin-2-yl)propanoic acid scaffold.

The Structure-Based Drug Design Workflow: A Holistic Overview

Our SBDD campaign is an iterative cycle of design, synthesis, and testing, with structural biology providing the atomic-level insights that guide each step.

SBDD_Workflow cluster_design Design & Synthesis cluster_testing Testing & Validation A Scaffold Selection: 2-Oxo-3-(pyridin-2-yl)propanoic acid B Virtual Screening & Hit Identification A->B Initial Hypothesis D Protein Expression & Purification B->D C Lead Optimization: Structure-Guided Synthesis C->D Optimized Leads E Biophysical Characterization (e.g., ITC) D->E Purified Protein F Structural Biology: X-ray Crystallography E->F Confirmed Binders F->C Protein-Ligand Structure

Caption: A generalized workflow for structure-based drug design.

Phase I: Target Engagement and Hit Validation

Computational Hit Identification: Virtual Screening

The initial step involves identifying derivatives of our core scaffold that are predicted to bind favorably to the Mpro active site.

Protocol: Virtual Screening using Molecular Docking

  • Target Preparation:

    • Obtain a high-resolution crystal structure of SARS-CoV-2 Mpro from the Protein Data Bank (e.g., PDB ID: 6Y2E).

    • Prepare the protein structure using software such as Schrödinger's Protein Preparation Wizard or similar tools. This involves adding hydrogens, assigning protonation states, and minimizing the structure to relieve any steric clashes.

    • Define the binding site for docking based on the location of the co-crystallized ligand or the catalytic dyad (Cys145, His41).

  • Ligand Library Preparation:

    • Enumerate a virtual library of compounds based on the 2-oxo-3-(pyridin-2-yl)propanoic acid scaffold with diverse substitutions on the pyridine ring.

    • Prepare the ligands for docking by generating 3D coordinates, assigning correct bond orders, and determining appropriate ionization states at physiological pH.

  • Molecular Docking:

    • Utilize a docking program like Glide, AutoDock Vina, or GOLD to dock the ligand library into the prepared Mpro active site.[6][7]

    • The docking algorithm will systematically explore different conformations and orientations of each ligand within the binding pocket.

  • Pose Analysis and Scoring:

    • The docking program will rank the ligands based on a scoring function that estimates the binding affinity.

    • Visually inspect the top-scoring poses to assess the quality of the predicted interactions. Look for key interactions such as hydrogen bonds with backbone residues of the oxyanion hole and the catalytic dyad.

    • Select a diverse set of 20-50 top-ranked virtual hits for chemical synthesis and experimental validation.

Target Protein Production

Protocol: Expression and Purification of SARS-CoV-2 Mpro

  • Expression:

    • Transform E. coli (e.g., BL21(DE3) strain) with an expression plasmid containing the gene for SARS-CoV-2 Mpro, often with a cleavable N-terminal His-tag for purification.

    • Grow the cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.5 mM final concentration) and continue to grow the culture at a reduced temperature (e.g., 18°C) overnight.

  • Lysis and Clarification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification:

    • Load the clarified lysate onto a Ni-NTA affinity column.

    • Wash the column with lysis buffer to remove non-specifically bound proteins.

    • Elute the His-tagged Mpro with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

    • (Optional but recommended) Cleave the His-tag using a specific protease (e.g., TEV protease) and pass the protein solution back over the Ni-NTA column to remove the cleaved tag and any uncleaved protein.

    • Perform a final polishing step using size-exclusion chromatography to obtain highly pure and monodisperse Mpro.

    • Confirm the purity and identity of the protein using SDS-PAGE and mass spectrometry.

Biophysical Characterization of Binding

Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the interaction between a ligand and a protein.[8][9]

Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Dialyze the purified Mpro and dissolve the synthesized hit compounds in the same buffer to minimize heats of dilution. A common buffer is 20 mM HEPES pH 7.5, 150 mM NaCl.

    • Accurately determine the concentrations of the protein and ligand solutions. Protein concentration can be determined by UV absorbance at 280 nm, and ligand concentration by a calibrated analytical method.

    • Degas both solutions immediately before the experiment to prevent air bubbles.

  • ITC Experiment:

    • Load the Mpro solution (typically 20-50 µM) into the sample cell of the ITC instrument.

    • Load the ligand solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

    • Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume.

    • Perform a series of injections of the ligand into the protein solution. The instrument measures the heat released or absorbed upon each injection.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Parameter Description Typical Values for a Good Hit
Kd (Dissociation Constant) A measure of binding affinity. Lower Kd indicates stronger binding.1-100 µM
n (Stoichiometry) The molar ratio of ligand to protein in the complex.~1 for a 1:1 binding model
ΔH (Enthalpy of Binding) The heat released or absorbed upon binding.Varies, can be positive or negative
-TΔS (Entropy of Binding) The change in disorder of the system upon binding.Varies, can be positive or negative

Phase II: Structural Elucidation and Guided Optimization

Determining the Protein-Ligand Complex Structure

X-ray crystallography provides an atomic-resolution picture of how the inhibitor binds to the target protein, revealing key interactions that can be exploited for lead optimization.[10][11]

Protocol: X-ray Crystallography of Mpro-Inhibitor Complex

  • Crystallization:

    • Co-crystallization: Mix the purified Mpro with a 5-10 fold molar excess of the inhibitor and screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods with commercially available or in-house screens.[12]

    • Soaking: Alternatively, grow crystals of apo-Mpro and then soak them in a solution containing the inhibitor.[12]

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest the crystals from the crystallization drop using a cryo-loop.

    • Briefly soak the crystals in a cryo-protectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

    • Flash-cool the crystals in liquid nitrogen.

  • Data Collection:

    • Mount the frozen crystal on a goniometer in a cryo-stream at a synchrotron beamline or a home-source X-ray diffractometer.

    • Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

  • Structure Determination and Refinement:

    • Process the diffraction data using software like XDS or HKL2000.

    • Solve the structure using molecular replacement with a known Mpro structure as a search model.

    • Build the inhibitor into the resulting electron density map and refine the model of the protein-inhibitor complex against the experimental data using software like PHENIX or REFMAC5.

    • Validate the final structure using tools like MolProbity to ensure its quality.

XRay_Workflow A Protein-Ligand Complex Formation B Crystallization A->B C X-ray Diffraction Data Collection B->C D Electron Density Map C->D E Model Building & Refinement D->E E->D Iterative Refinement F Final Structure E->F

Caption: A simplified workflow for X-ray crystallography.

Structure-Based Lead Optimization

The crystal structure of the Mpro-inhibitor complex is the roadmap for rational lead optimization.[13][14] The goal is to modify the initial hit to improve its potency, selectivity, and drug-like properties.

Strategies for Optimization:

  • Exploiting Unoccupied Pockets: The crystal structure may reveal small pockets in the active site that are not occupied by the initial inhibitor. Modifications can be made to the scaffold to extend into these pockets and form additional favorable interactions.

  • Improving Hydrogen Bonding Networks: If the initial inhibitor makes suboptimal hydrogen bonds, its structure can be altered to improve the geometry and strength of these interactions. For example, modifying the substitution pattern on the pyridine ring.

  • Enhancing Hydrophobic Interactions: The potency of an inhibitor can often be improved by increasing its hydrophobic interactions with the protein. The crystal structure will show which parts of the inhibitor are in hydrophobic environments and can be modified accordingly.

  • Displacing Water Molecules: The active site may contain water molecules that can be displaced by the inhibitor to gain binding affinity. The structure will reveal these "unhappy" waters, which can be targeted by inhibitor modifications.

Computational Tools for Lead Optimization:

  • In Silico Modification: Use molecular modeling software to build and visualize modifications to the inhibitor within the context of the crystal structure.

  • Free Energy Calculations: Employ methods like Free Energy Perturbation (FEP) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to predict the change in binding affinity of modified compounds.[15]

Conclusion

The 2-oxo-3-(pyridin-2-yl)propanoic acid scaffold represents a promising starting point for the development of potent and selective inhibitors of cysteine proteases. This application note has outlined a comprehensive and integrated structure-based drug design workflow, combining computational methods with rigorous experimental validation. By following these protocols, researchers can systematically progress from an initial chemical scaffold to optimized lead compounds with therapeutic potential. The iterative nature of this process, guided by atomic-level structural insights, is a cornerstone of modern drug discovery.[16]

References

  • Akula, R. K., El Kilani, H., Metzen, A., Röske, J., Zhang, K., Göhl, M., ... & Brönstrup, M. (2025). Structure-Based Optimization of Pyridone α-Ketoamides as Inhibitors of the SARS-CoV-2 Main Protease. Journal of Medicinal Chemistry, 68(5), 2920-2941. [Link]

  • Dai, W., Zhang, B., Jiang, X. M., Su, H., Li, J., Zhao, Y., ... & Liu, H. (2020). Structure-based design of antiviral drug candidates targeting the SARS-CoV-2 main protease. Science, 368(6497), 1331-1335. [Link]

  • Gava, M., & D'Amelio, N. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2956. [Link]

  • Jin, Z., Du, X., Xu, Y., Deng, Y., Liu, M., Zhao, Y., ... & Yang, H. (2020). Structure of Mpro from SARS-CoV-2 and discovery of its inhibitors. Nature, 582(7811), 289-293. [Link]

  • MDPI. (2024). Computer Aided Structure-Based Drug Design of Novel SARS-CoV-2 Main Protease Inhibitors: Molecular Docking and Molecular Dynamics Study. MDPI. [Link]

  • Hilaris Publisher. (2025). Drug Discovery: Enzyme Inhibitor Design and Optimization. Hilaris Publisher. [Link]

  • Huang, D., Sun, W., Li, Y., Zhang, Y., Wang, J., & Huang, Z. (2025). Structure-Based Optimization of TBK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Lindvall, M. K. (2002). Molecular modeling in cysteine protease inhibitor design. Current pharmaceutical design, 8(18), 1673-1681. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., Doan, N. B., ... & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • MDPI. (2019). Key Topics in Molecular Docking for Drug Design. MDPI. [Link]

  • Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. [Link]

  • O'Donoghue, A. J., & McKerrow, J. H. (2015). Rational Design of Calpain Inhibitors Based on Calpastatin Peptidomimetics. Journal of medicinal chemistry, 59(11), 5127–5137. [Link]

  • Said, A. M., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2024). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. IntechOpen. [Link]

  • ScienceOpen. (2022). Structural simplification: an efficient strategy in lead optimization. ScienceOpen. [Link]

  • Schrödinger. (n.d.). Glide. Schrödinger. [Link]

  • Max-Planck-Gesellschaft. (n.d.). Structure-based design of protease inhibitors. [Link]

  • Thompson, S. K., McQueney, M. S., Gentry, L. S., Lanza, T. J., Williams, P. D., & Ondeyka, J. G. (1998). Design of potent and selective human cathepsin K inhibitors that span the active site. Proceedings of the National Academy of Sciences, 95(2), 420-425. [Link]

  • Yang, S., Sun, J., & Li, Y. (2015). LEADOPT: an automatic tool for structure-based lead optimization, and its application in structural optimizations of VEGFR2 and SYK inhibitors. European journal of medicinal chemistry, 95, 1-12. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • Hampton Research. (2020, October 28). Crystallization of Protein-Ligand Complexes. Hampton Research. [Link]

  • JoVE. (2025, August 22). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands [Video]. YouTube. [Link]

  • protocols.io. (2025, June 26). Isothermal Titration Calorimetry ITC. protocols.io. [Link]

  • ResearchGate. (2025, October 16). Computational Docking and Organic Drug Design: From Molecules to Medicines. ResearchGate. [Link]

  • Frontiers. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. [Link]

  • ACS Publications. (2012). Discovery of 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel): A Novel, Noncompetitive α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid (AMPA) Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2024). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. FEBS Open Bio. [Link]

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  • PubMed. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols. [Link]

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  • PubMed. (1999). Inhibition of D-amino acid oxidase by alpha-keto acids analogs of amino acids. Italian Journal of Biochemistry. [Link]

  • J-Stage. (1963). Inhibition on the Activities of Some Enzymes Related to Amino Acid Metabolism by DL-α-Hydrazinocarboxylic Acids. Yakugaku Zasshi. [Link]

  • PMC. (2018). Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. AMB Express. [Link]

  • ResearchGate. (2018). Mechanism of different enzymes catalyzing the amino acids to α-keto acids. [Link]

  • PubMed. (2005). Studying protein-ligand interactions using X-ray crystallography. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • PNAS. (1995). Structure-based inhibitor design by using protein models for the development of antiparasitic agents. PNAS. [Link]

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Troubleshooting & Optimization

improving solubility of 2-Oxo-3-(pyridin-2-yl)propanoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Oxo-3-(pyridin-2-yl)propanoic acid

Welcome to the technical support guide for 2-Oxo-3-(pyridin-2-yl)propanoic acid. This resource is designed for researchers and drug development professionals to troubleshoot and systematically improve the solubility of this compound in aqueous buffers. As Senior Application Scientists, we have designed this guide to not only provide protocols but also to explain the chemical principles behind them, ensuring you can adapt these methods to your specific experimental needs.

Part 1: Understanding Your Compound's Behavior

The primary challenge in solubilizing 2-Oxo-3-(pyridin-2-yl)propanoic acid stems from its molecular structure. It is an amphoteric (or zwitterionic ) molecule, meaning it contains both an acidic functional group (the carboxylic acid) and a basic functional group (the pyridine nitrogen).

  • Acidic Group: The α-keto-carboxylic acid moiety is acidic and will be deprotonated (negatively charged, -COO⁻) at higher pH values.

  • Basic Group: The pyridine nitrogen is basic and will be protonated (positively charged, -NH⁺) at lower pH values.

This dual nature means its net charge is highly dependent on the pH of the solution.[1] Solubility in aqueous media is lowest at the isoelectric point (pI) , the pH at which the molecule has a net-zero charge. At this point, intermolecular attractions can dominate over solute-water interactions, leading to aggregation and precipitation.[2] Therefore, the most effective strategy for solubilization is to manipulate the pH to ensure the molecule carries a net positive or negative charge.

Diagram: pH-Dependent Ionization States

Caption: Ionization states of the compound at different pH values.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues in a progressive, question-and-answer format.

Q1: My compound won't dissolve in neutral water or PBS (pH 7.4). What is the first thing I should try?

Answer: This is the most common issue and is expected behavior for a zwitterionic compound. Neutral pH is likely near the compound's isoelectric point (pI), leading to minimal solubility. The first and most critical step is to adjust the pH of your solvent well away from this pI. The solubility of ionizable drugs is highly pH-dependent, with the charged ionic forms being much more soluble than the neutral form.[3][4]

You have two primary options:

  • Make the solution acidic to form the soluble cationic salt.

  • Make the solution alkaline to form the soluble anionic salt.

Protocol 1: Solubilization via pH Adjustment

Objective: To prepare a concentrated stock solution by forming a soluble salt.

Method A: Acidic Stock Solution (e.g., 10 mM in 10 mM HCl)

  • Weigh Compound: Accurately weigh the required mass of 2-Oxo-3-(pyridin-2-yl)propanoic acid.

  • Add Acid: Add a portion (e.g., 80%) of the final required volume of a dilute acid, such as 10-100 mM HCl. Using a volatile acid like HCl is advantageous if you need to lyophilize the sample later.

  • Dissolve: Vortex or sonicate the mixture. The solid should dissolve as the pyridine nitrogen becomes protonated, forming a soluble hydrochloride salt.

  • Adjust Volume: Once fully dissolved, add the same dilute acid to reach the final desired volume and concentration.

  • Verify pH: Check that the final pH is acidic (typically < 3).

  • Neutralization (Optional, for assays): This acidic stock can be carefully diluted into your final, larger volume of neutral assay buffer. The buffering capacity of the final medium should be sufficient to bring the pH back to the desired physiological range. Always check the final pH of your assay medium after adding the compound stock.

Method B: Alkaline Stock Solution (e.g., 10 mM in 10 mM NaOH)

  • Weigh Compound: Accurately weigh the required mass of the compound.

  • Add Base: Add a portion (e.g., 80%) of the final required volume of a dilute base, such as 10-100 mM NaOH.

  • Dissolve: Vortex or sonicate. The solid will dissolve as the carboxylic acid is deprotonated to form a soluble sodium salt.

  • Adjust Volume: Once clear, add the same dilute base to reach the final volume.

  • Verify pH: Check that the final pH is alkaline (typically > 8).

Self-Validation: In both methods, a successful outcome is a visually clear, particulate-free solution. If precipitation occurs upon dilution into your final buffer, it means the compound's solubility limit has been exceeded at the final pH and concentration.

Q2: I've adjusted the pH, but the solubility is still too low for my required stock concentration. What is the next step?

Answer: If pH manipulation alone is insufficient, the next strategy is to use a co-solvent . Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous environment.[5] This makes the solvent system more "hospitable" to your organic compound, thereby increasing solubility.[6]

Common biocompatible co-solvents used in pharmaceutical and biological research include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Important Consideration: While effective, co-solvents can sometimes cause the drug to precipitate upon significant dilution into a fully aqueous medium, as the solvent's solubilizing capacity is lost.[7] It is crucial to validate that your compound remains soluble at its final working concentration in your assay medium.

Table 1: Common Co-solvents for Solubility Enhancement
Co-solventTypical Starting ConcentrationNotes & Considerations
DMSO 5-20% (v/v)Excellent solubilizing power. Can be toxic to cells at >0.5-1%. Prepare high-concentration stocks and dilute significantly.
Ethanol 10-30% (v/v)Good solubilizer, volatile. Can affect protein structure and cell viability at higher concentrations.
PEG 400 10-50% (v/v)Low toxicity, often used in formulations.[8][9] Can increase viscosity.
Propylene Glycol 10-40% (v/v)Common pharmaceutical excipient with low toxicity.[5]
Protocol 2: Systematic Co-solvent Screening

Objective: To identify an effective co-solvent system after initial pH adjustment has proven insufficient.

  • Prepare Buffered Solvents: Prepare a series of small-volume test solvents. For example, if you determined an acidic pH is best, prepare solutions of 10 mM HCl containing 10%, 20%, and 30% of DMSO, Ethanol, and PEG 400, respectively.

  • Solubility Test: To a pre-weighed amount of your compound in separate vials, add a fixed volume of each test solvent.

  • Equilibrate: Agitate the vials (vortex, shaker) at a controlled temperature (e.g., room temperature) for several hours to ensure equilibrium is reached.

  • Observe & Quantify:

    • Visual Check: Visually inspect for which systems yield a clear solution.

    • Quantitative Analysis (Optional but Recommended): Centrifuge the vials to pellet any undissolved solid. Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy). This provides the exact solubility in each system.

  • Select Optimal System: Choose the co-solvent system that provides the desired solubility with the lowest percentage of organic solvent to minimize potential assay interference or toxicity.

Part 3: Overall Troubleshooting Workflow & Stability

Diagram: Systematic Solubility Troubleshooting Workflow

G start Start: Dissolve Compound try_neutral Attempt to dissolve in neutral buffer (e.g., PBS pH 7.4) start->try_neutral check_solubility1 Is it soluble at target concentration? try_neutral->check_solubility1 adjust_ph Adjust pH Away from pI (Acidic: pH < 3 or Alkaline: pH > 8) (Protocol 1) check_solubility1->adjust_ph No success Success: Proceed with Experiment check_solubility1->success Yes check_solubility2 Is it soluble at target concentration? adjust_ph->check_solubility2 add_cosolvent Introduce Co-solvent (DMSO, EtOH, PEG 400) (Protocol 2) check_solubility2->add_cosolvent No check_solubility2->success Yes check_solubility3 Is it soluble at target concentration? add_cosolvent->check_solubility3 check_solubility3->success Yes fail Re-evaluate: - Lower concentration - Try alternative formulation (e.g., cyclodextrins) check_solubility3->fail No

Caption: A logical workflow for troubleshooting solubility issues.

Q3: Are there any stability concerns I should be aware of?

Answer: Yes. The α-keto acid functional group can be susceptible to degradation, particularly in aqueous solutions.[10] Key factors that can influence stability are pH, temperature, and storage duration.

  • pH: Extreme pH values, while beneficial for solubility, can sometimes accelerate degradation pathways like decarboxylation.[11]

  • Storage: Aqueous solutions of α-keto acids are generally less stable than the solid form or stocks in anhydrous organic solvents.[10] It is strongly recommended to prepare aqueous solutions fresh for each experiment and avoid storing them for more than a day, even at 2-8°C.[10]

  • Freeze-Thaw Cycles: For stock solutions in organic solvents like DMSO, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound over time.

Recommendation: For critical, multi-day experiments, perform a preliminary stability study. Prepare your final formulation, store it under your experimental conditions (e.g., 37°C), and analyze aliquots by HPLC at different time points (e.g., 0, 2, 8, 24 hours) to check for the appearance of degradation products.

References

  • Cosolvent - Wikipedia. Available at: [Link]

  • Manallack, D. T., et al. (2013). The Solubility-pH Profile of Some Acidic, Basic and Amphoteric Drugs. Perspectives in Medicinal Chemistry. Available at: [Link]

  • ECHA. 2-oxo-3-(pyridin-2-yl)propanoic acid hydrochloride — Chemical Substance Information. Available at: [Link]

  • Grokipedia. Pyridinetricarboxylic acid. Available at: [Link]

  • Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Vaia. Describe amphoteric behavior and give an example. - Chemistry. Available at: [Link]

  • ResearchGate. Mole fraction solubilities of pyridine-3-carboxylic acid obtained in this work... Available at: [Link]

  • Picolinic acid - Wikipedia. Available at: [Link]

  • da Silva, T. L., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank. Available at: [Link]

  • ChemBK. 2-Pyridinepropanoic acid, beta-oxo-, ethyl ester. Available at: [Link]

  • Kumar, L., & Kumar, A. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Keil, F., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics. Available at: [Link]

  • Manallack, D. T., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. Available at: [Link]

  • Lin, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC. Available at: [Link]

  • Expii. Effect of pH on Solubility — Overview & Examples. Available at: [Link]

  • Hellwig, M., & Henle, T. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. PMC. Available at: [Link]

  • Chemistry LibreTexts. The Effects of pH on Solubility. Available at: [Link]

  • De Haan, D. O., et al. (2017). pH Dependence of the Aqueous Photochemistry of α-Keto Acids. Environmental Science & Technology. Available at: [Link]

  • ResearchGate. (PDF) Studies on the synthesis and stability of α-ketoacyl peptides. Available at: [Link]

  • Royal Society of Chemistry. Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s... Available at: [Link]

  • ResearchGate. How to desalt zwitterions? Available at: [Link]

  • PubChemLite. 2-oxo-3-(pyridin-2-yl)propanoic acid hydrochloride. Available at: [Link]

  • Queen's University Belfast. Solubility Modifying Power of Zwitterionic Salts. Available at: [Link]

  • Level, G., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. PubMed. Available at: [Link]

  • NIST. Propanoic acid, 2-oxo-. Available at: [Link]

  • Scribd. pKa'S of Inorganic and Oxo-Acids. Available at: [Link]

  • Williams, R. pKa Data Compiled by R. Williams. Available at: [Link]

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Technical Support Center: Optimizing Extraction of 2-Oxo-3-(pyridin-2-yl)propanoic Acid from Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Extracting 2-Oxo-3-(pyridin-2-yl)propanoic acid from complex biological matrices like human plasma presents unique analytical challenges. As an amphoteric molecule containing a highly polar, reactive α -keto acid moiety and a basic pyridine ring, it is prone to thermal instability, rapid decarboxylation, and severe matrix effects.

This guide provides drug development professionals and analytical scientists with field-proven, self-validating methodologies and troubleshooting strategies to achieve robust LC-MS/MS quantification.

Standardized Experimental Protocol

To overcome the inherent instability of α -keto acids, the following self-validating workflow combines acidic Protein Precipitation (PPT) with immediate pre-column derivatization and Mixed-Mode Cation Exchange (MCX) clean-up.

Phase 1: Quenching & Deproteinization
  • Aliquot 100 µL of human plasma into a pre-chilled 1.5 mL Eppendorf tube.

  • Add 10 µL of Internal Standard (e.g., 13C -labeled analogue, 1 µg/mL).

  • Add 300 µL of cold (-20°C) Acetonitrile containing 0.1% Formic Acid.

    • Causality: The acidic organic solvent disrupts strong protein-ligand binding (especially to human serum albumin) while precipitating proteins. This avoids the massive degradation of keto acids that occurs when using strong acids like perchloric acid 1[1].

  • Vortex vigorously for 2 minutes, then centrifuge at 15,000 rpm for 10 minutes at 4°C.

  • Transfer 250 µL of the supernatant to a clean glass vial.

Phase 2: Pre-Column Derivatization
  • Add 50 µL of 4-nitro-1,2-phenylenediamine (NPDA) reagent (10 mM in methanol) to the supernatant.

    • Causality: NPDA reacts with the highly unstable α -keto group to form a stable quinoxalinol derivative, preventing spontaneous decarboxylation and significantly enhancing MS ionization 2[2].

  • Incubate the mixture at 65°C for 30 minutes.

    • Causality: Kinetic optimization studies demonstrate that a 65°C incubation for 30 minutes provides the maximum derivatization yield for α -keto acids without causing thermal degradation 3[3].

  • Cool the samples rapidly to room temperature.

Phase 3: Mixed-Mode SPE Clean-up
  • Condition an Oasis MCX cartridge with 1 mL Methanol, followed by 1 mL Water (0.1% FA).

  • Load the derivatized sample.

    • Causality: The pyridine nitrogen ( pKa≈5.2 ) becomes protonated at low pH, allowing strong retention via cation exchange. Neutral and acidic matrix components pass through.

  • Wash with 1 mL of 2% FA in Water, followed by 1 mL of 100% Methanol to remove phospholipids.

  • Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of Initial Mobile Phase.

Self-Validation Checkpoint

To ensure this protocol is performing correctly, run three parallel QC sets:

  • Set A (Pre-extraction spike): Plasma spiked with analyte prior to PPT.

  • Set B (Post-extraction spike): Blank plasma extracted, then spiked with analyte prior to derivatization.

  • Set C (Neat standard): Analyte in pure solvent, derivatized. System Validation: Extraction Recovery = (Area A / Area B) × 100. Matrix Effect = (Area B / Area C) × 100.

Workflow Visualization

G N1 1. Plasma Sample (100 µL) + Internal Standard N2 2. Protein Precipitation (PPT) Add 300 µL Cold ACN (0.1% FA) N1->N2 N3 3. Centrifugation 15,000 rpm, 4°C, 10 min N2->N3 N4 4. Supernatant Collection N3->N4 N5 5. Pre-column Derivatization Add NPDA / 65°C for 30 min N4->N5 N6 6. Solid-Phase Extraction (MCX) Clean-up of Pyridine Derivative N5->N6 N7 7. Elution & Reconstitution 5% NH4OH in MeOH N6->N7 N8 8. LC-MS/MS Analysis MRM Mode N7->N8

Optimized extraction and derivatization workflow for 2-Oxo-3-(pyridin-2-yl)propanoic acid.

Troubleshooting Guide

Issue 1: Low absolute recovery (<50%) during initial extraction.

  • Symptom: Analyte peak area in pre-spiked samples is less than half of post-spiked samples.

  • Root Cause Analysis: 2-Oxo-3-(pyridin-2-yl)propanoic acid exhibits strong affinity for plasma proteins. If neutral extraction solvents are used, the analyte remains bound to the protein pellet. Conversely, highly acidic deproteinization agents (like perchloric acid) cause hydrolytic degradation of the keto acid 1[1].

  • Corrective Action: Strictly use cold acetonitrile acidified with 0.1% to 1% Formic Acid. The mild low pH protonates the carboxylic acid and the pyridine ring, disrupting ionic interactions with proteins without degrading the molecule.

Issue 2: Signal degradation, poor retention, or multiple peaks observed in LC-MS/MS.

  • Symptom: Split peaks, severe tailing on C18 columns, or declining signal over a 24-hour autosampler queue.

  • Root Cause Analysis: α -keto acids are highly reactive and undergo spontaneous decarboxylation and enolization in aqueous matrices at room temperature, making accurate assessments difficult 4[4]. Furthermore, the zwitterionic nature of the underivatized molecule leads to poor retention on reversed-phase columns.

  • Corrective Action: Do not attempt direct analysis. Implement pre-column derivatization with NPDA immediately after deproteinization to lock the unstable α -keto group into a highly stable quinoxalinol derivative 2[2].

Issue 3: Severe Ion Suppression in ESI+ Mode.

  • Symptom: High extraction recovery but low absolute signal; matrix effect calculation shows <50% signal compared to neat standards.

  • Root Cause Analysis: Protein precipitation alone leaves high concentrations of endogenous phospholipids (e.g., glycerophosphocholines) in the extract, which compete for ionization in the ESI source.

  • Corrective Action: Incorporate the Mixed-Mode Cation Exchange (MCX) SPE step detailed in Phase 3. The 100% methanol wash step is critical for eluting neutral lipids and phospholipids while the basic pyridine ring keeps the analyte anchored to the cation exchange resin.

Frequently Asked Questions (FAQs)

Q: Can we use Liquid-Liquid Extraction (LLE) without derivatization to save time? A: While LLE methods using methyl tert-butyl ether (MTBE), methanol, and water (e.g., in a 3:10:2.5 ratio) have been successfully developed for high-throughput profiling of aliphatic branched-chain α -keto acids without derivatization 5[5], the addition of the pyridine ring in 2-Oxo-3-(pyridin-2-yl)propanoic acid significantly alters its partition coefficient (LogP). LLE without derivatization typically results in poor phase transfer and low recovery for this specific amphoteric compound.

Q: How do we validate that the derivatization reaction is complete and not causing degradation? A: Implement a time-course self-validating checkpoint during method development. Monitor the disappearance of the underivatized precursor mass and the appearance of the quinoxalinol derivative at 10, 20, 30, and 50 minutes. Literature confirms that a 30-minute incubation at 65°C maximizes yield without thermal degradation 3[3].

Quantitative Data Summaries

Table 1: Comparison of Extraction & Derivatization Strategies for Plasma α -Keto Acids

Extraction StrategyDerivatizationMean Recovery (%)Matrix Effect (%)Stability (24h at 4°C)Recommended Use Case
Protein Precipitation (PPT) None35 - 50%High (>40% suppression)Poor (<50% remaining)Not recommended due to rapid degradation.
Liquid-Liquid Extraction (LLE) None60 - 75%Moderate (15-20%)Moderate (70% remaining)Profiling aliphatic keto acids 5[5].
PPT + NPDA Derivatization NPDA (65°C, 30m)85 - 95%Moderate (20-25%)Excellent (>95% remaining)Standard quantitative LC-MS/MS.
PPT + NPDA + MCX SPE NPDA (65°C, 30m)80 - 90%Low (<5% suppression)Excellent (>95% remaining)Ultra-trace analysis in complex matrices.

References

  • Measurement of alpha-keto acids in plasma using an amino acid analyzer. PubMed. 1

  • HPLC parameter for α-Keto acids using NPD as a derivatization reagent. ResearchGate. 2

  • A Liquid Chromatography – Mass Spectrometry Method for the Determination of Alpha-Ketoglutaric Acid in Human Plasma. Open Access Journals - Research and Reviews. 3

  • Sensitive LC-MS/MS method for the temporal profiling of bile acids, fatty acids and branched-chain alpha-keto acids in maternal plasma during pregnancy and cord blood plasma at delivery. PubMed.5

  • Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry - ACS Publications. 4

Sources

Validation & Comparative

Comparative Binding Affinity Guide: 2-Oxo-3-(pyridin-2-yl)propanoic acid vs. 3-(pyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

In early-stage drug discovery, the selection of a starting chemical scaffold dictates the trajectory of lead optimization. While 2-Oxo-3-(pyridin-2-yl)propanoic acid and 3-(pyridin-3-yl)propanoic acid share a pyridine ring and a three-carbon acid backbone, their distinct structural topologies drive entirely divergent binding mechanisms. This guide provides a rigorous comparison of their binding affinities, target specificities, and the experimental workflows required to validate them.

Structural Causality & Binding Mechanisms

2-Oxo-3-(pyridin-2-yl)propanoic acid (Compound A)
  • Structure & Causality: This scaffold (CAS: 175733-76-3) features an α -keto acid moiety adjacent to a pyridine ring with the nitrogen at the ortho (2-yl) position[1].

  • Binding Mechanism: The precise spatial arrangement of the 2-pyridyl nitrogen, the α -oxo group, and the carboxylate creates a highly pre-organized geometry for bidentate or tridentate metal chelation . It acts as a potent bioisostere for α -ketoglutarate ( α -KG). When entering the active site of α -KG-dependent dioxygenases (e.g., Prolyl Hydroxylase Domains [PHDs] or Jumonji C [JmjC] demethylases), the scaffold displaces water to form coordinate covalent bonds with the active-site Fe 2+ ion. This results in an enthalpy-driven, high-affinity binding profile.

3-(pyridin-3-yl)propanoic acid (Compound B)
  • Structure & Causality: In contrast, this scaffold lacks the reactive α -keto group, and the pyridine nitrogen is located at the meta (3-yl) position.

  • Binding Mechanism: The 3-yl nitrogen is sterically restricted from participating in intramolecular chelation with the propanoic acid tail. Consequently, this molecule functions as an extended, flexible linker. Its binding affinity is driven by non-covalent interactions—specifically, hydrogen bonding via the pyridine nitrogen and electrostatic interactions via the terminal carboxylate. It is a privileged fragment for surface receptors, notably demonstrating high efficacy when incorporated into α v β 3 integrin antagonists[2] and NMDA receptor ligands[3].

BindingMechanisms cluster_A 2-Oxo-3-(pyridin-2-yl)propanoic acid cluster_B 3-(pyridin-3-yl)propanoic acid A1 alpha-Keto + 2-Pyridyl A2 Metal Chelation (Fe2+) A1->A2 A3 Metalloenzymes (PHD/KDM) A2->A3 B1 3-Pyridyl + Propanoic Acid B2 H-Bonding / Electrostatics B1->B2 B3 Surface Receptors (Integrins) B2->B3

Divergent binding mechanisms and primary target classes of the two pyridine scaffolds.

Comparative Binding Affinity Profile

The table below summarizes the quantitative and qualitative binding characteristics of these two scaffolds when optimized into lead compounds.

Property2-Oxo-3-(pyridin-2-yl)propanoic acid3-(pyridin-3-yl)propanoic acid
CAS Number 175733-76-3[1]101-41-7 (Base scaffold)
Primary Target Class α -KG-Dependent MetalloenzymesSurface Receptors (Integrins, GPCRs)
Dominant Binding Mode Coordinate covalent metal chelationNon-covalent (H-bonding, ionic)
Thermodynamic Driver Enthalpy-driven ( ΔH<0 )Entropy-driven ( −TΔS<0 )
Optimized Affinity (IC 50​ ) 10 nM – 500 nM (Enzyme assays)3.0 nM ( α v β 3 integrin antagonists)[3]
Selectivity Profile High against non-Fe(II) enzymes>6000-fold over α IIb β 3 integrins[3]

Note: The 3.0 nM IC 50​ value reflects optimized malonamide derivatives incorporating the 3-(pyridin-3-yl)propanoic acid moiety, demonstrating its capacity to anchor high-affinity receptor binding[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, binding affinity must be measured using a self-validating system. The following protocol utilizes Surface Plasmon Resonance (SPR) for kinetic profiling, orthogonally validated by Isothermal Titration Calorimetry (ITC) to confirm the thermodynamic mechanism (chelation vs. H-bonding).

Step-by-Step Methodology: SPR & ITC Workflow

Step 1: Target Protein Immobilization (SPR)

  • Causality: Standard amine coupling can randomly modify lysine residues near the active site, destroying binding capacity.

  • Action: Use a Series S Sensor Chip NTA. Capture His-tagged target proteins (e.g., His-PHD2 for Compound A, or His- α v β 3 for Compound B) via Ni 2+ /NTA chelation to ensure uniform, active-site-out orientation.

Step 2: Analyte Preparation & Buffer Matching

  • Causality: Small molecules require DMSO for solubility, but slight mismatches in DMSO concentration between the running buffer and analyte cause massive bulk refractive index shifts, masking true binding signals.

  • Action: Prepare a 50 mM stock of the compound in 100% DMSO. Dilute to a top concentration of 50 μ M in assay buffer, ensuring a final DMSO concentration of exactly 2.0%. Filter through a 0.22 μ m membrane.

Step 3: Single-Cycle Kinetic Titration (SPR)

  • Action: Inject the analyte in a 5-step serial dilution (e.g., 3.125, 6.25, 12.5, 25, 50 μ M) without regeneration steps between injections.

  • Validation Check: Include a known positive control (e.g., N-oxalylglycine for metalloenzymes, or Cilengitide for integrins) at the start and end of the run to verify protein viability over time.

Step 4: Orthogonal Validation (ITC)

  • Causality: SPR provides Kd​ , kon​ , and koff​ , but cannot definitively prove metal chelation. ITC measures the heat of interaction ( ΔH ), confirming the mechanism.

  • Action: Load 50 μ M of the target protein in the ITC cell. Titrate 500 μ M of the compound from the syringe.

  • Validation Check: A large exothermic peak ( ΔH≪0 ) validates the coordinate covalent chelation of 2-Oxo-3-(pyridin-2-yl)propanoic acid. A smaller enthalpy change accompanied by a favorable entropy shift validates the hydrophobic/H-bond driven binding of 3-(pyridin-3-yl)propanoic acid.

ValidationWorkflow Start Self-Validating Affinity Workflow SPR Primary Screen: SPR (Kinetic Profiling) Start->SPR ITC Orthogonal Validation: ITC (Thermodynamic Profiling) Start->ITC Control Positive/Negative Controls (Target Specific) SPR->Control Data Global Fit Analysis (Kd, Kon, Koff, ΔH, -TΔS) SPR->Data ITC->Control ITC->Data

Self-validating experimental workflow combining SPR and ITC for binding affinity analysis.

References

  • 2-Oxo-3-(pyridin-2-yl)propanoic acid | CAS: 175733-76-3 . CymitQuimica.1

  • Synthesis, radiolabeling and evaluation of novel amine guanidine derivatives as potential positron emission tomography tracers for the ion channel of the N-methyl-D-aspartate receptor . ResearchGate. 3

  • Therapeutic efficacy of a novel non-peptide αvβ3 integrin antagonist . Ovid. 2

Sources

Safety Operating Guide

2-Oxo-3-(pyridin-2-yl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like 2-Oxo-3-(pyridin-2-yl)propanoic acid requires more than just a cursory glance at a Safety Data Sheet (SDS). For researchers and drug development professionals, establishing a rigorous, self-validating waste management protocol is critical for maintaining laboratory safety, ensuring regulatory compliance, and preventing environmental contamination.

This guide provides an authoritative, step-by-step operational plan for the safe handling, spill response, and final disposal of 2-Oxo-3-(pyridin-2-yl)propanoic acid and its derivatives.

Chemical Profiling & Hazard Causality

Before designing a disposal workflow, we must understand the physicochemical nature of the compound. 2-Oxo-3-(pyridin-2-yl)propanoic acid is a pyridine-based keto-acid. The presence of the pyridine ring dictates its environmental persistence and reactivity, while the keto-acid moiety influences its solubility and acid-base chemistry.

Table 1: Quantitative Data & Hazard Identification

Property / HazardSpecificationOperational Implication
CAS Number 175733-76-3 (Free Acid) 925460-25-9 (HCl Salt)Must be explicitly listed on hazardous waste manifests to ensure correct EPA waste coding[1, 2].
Molecular Weight 165.15 g/mol Relevant for calculating stoichiometric neutralization if required during spill response.
Skin/Eye Irritation Category 2 / 2A (H315, H319)Necessitates strict dermal and ocular protection. The acidic nature exacerbates tissue irritation[2].
Target Organ Toxicity STOT SE 3 (H336)Inhalation of dust or aerosols can cause central nervous system depression or respiratory irritation. All handling must occur in a certified fume hood[2].
The Causality Behind PPE Selection

Do not rely on standard laboratory latex gloves. Pyridine derivatives are notorious for their ability to permeate thin latex and standard nitrile. Butyl rubber gloves are required for handling concentrated solutions of pyridine derivatives because the dense polymer matrix of butyl rubber resists degradation by aromatic nitrogenous compounds. Furthermore, because the compound poses a STOT SE 3 inhalation hazard, all transfers and waste consolidations must be performed within a chemical fume hood with a minimum face velocity of 100 fpm.

Standard Operating Procedure (SOP): Safe Disposal

According to Environmental Protection Agency (EPA) guidelines and Resource Conservation and Recovery Act (RCRA) standards, waste containing pyridine derivatives must be treated as hazardous waste. It must never be poured down the drain or disposed of in standard municipal trash[3, 4].

Phase 1: Waste Segregation & Compatibility Verification
  • Step 1: Determine the physical state of the waste. Solid waste (powders, contaminated Kimwipes) must be separated from liquid waste (dissolved in organic solvents or aqueous buffers).

  • Step 2: Mechanistic Segregation: Ensure the waste stream contains no strong oxidizers (e.g., peroxides, nitric acid). Causality: The electron-rich nitrogen in the pyridine ring can undergo violent, exothermic N -oxidation when mixed with strong oxidizing agents, potentially leading to container rupture.

Phase 2: Containment & Labeling
  • Step 3: For solid waste, collect residues in a chemically compatible, sealable High-Density Polyethylene (HDPE) container.

  • Step 4: For liquid waste, funnel the solution into a designated "Non-Halogenated Organic Waste" carboy (unless dissolved in a halogenated solvent like DCM, in which case it goes to "Halogenated Waste").

  • Step 5: Affix a GHS-compliant Hazardous Waste label. Explicitly write "Contains: 2-Oxo-3-(pyridin-2-yl)propanoic acid (Pyridine Derivative)" to alert EHS personnel.

Phase 3: Final Destruction via Incineration
  • Step 6: Transfer the sealed containers to your institution's Environmental Health and Safety (EHS) staging area.

  • Step 7: EHS will contract a licensed facility to perform high-temperature rotary kiln incineration (820°C – 1,600°C) . Causality: Pyridine rings are highly thermally stable. Extreme temperatures are required to completely cleave the aromatic C-N bonds. The incinerator must be equipped with alkaline scrubbers to neutralize the resulting nitrogen oxide (NOx) gases generated during combustion[4].

Operational Workflow Visualization

To ensure compliance across your laboratory operations, utilize the following self-validating decision matrix for waste routing.

G Start Waste Generated: 2-Oxo-3-(pyridin-2-yl)propanoic acid State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Solid Form Liquid Liquid Waste (In Solvent) State->Liquid Dissolved ContainerSol Place in HDPE Solid Waste Bin Solid->ContainerSol Segregate Verify Absence of Strong Oxidizers Liquid->Segregate ContainerLiq Place in Compatible Solvent Waste Carboy Segregate->ContainerLiq Verified Safe Label Label: Hazardous Waste (Pyridine Derivative) ContainerSol->Label ContainerLiq->Label Incineration High-Temp Incineration (820°C - 1600°C) Label->Incineration EHS Pickup

Workflow for the safe segregation and disposal of pyridine derivative waste.

Immediate Spill Response Protocol

In the event of an accidental release, immediate and methodical action prevents widespread contamination.

  • Evacuate & Ventilate: Clear personnel from the immediate vicinity. Ensure the fume hood is running at maximum capacity to draw away STOT SE 3 inhalation hazards.

  • Don Appropriate PPE: Equip butyl rubber gloves, chemical-resistant apron, and splash goggles.

  • Mechanical Recovery (Solid Spill): Do not use compressed air or dry sweeping, which aerosolizes the compound. Gently cover the powder with slightly damp inert absorbent material (like sand) to suppress dust, then mechanically scoop it into an HDPE waste container.

  • Absorption (Liquid Spill): If the acid is dissolved in a solvent, surround the spill with a chemical absorbent boom to prevent spreading. Apply vermiculite or a specialized organic spill kit powder.

  • Decontamination: Because the compound is an acid, wash the contaminated surface with a mild, dilute alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual traces, followed by a soap and water wash. Collect all washings as hazardous waste[3].

References

  • NextSDS. "2-oxo-3-(pyridin-2-yl)propanoic acid hydrochloride — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Pyridine: Production, Import, Use, and Disposal." Centers for Disease Control and Prevention (CDC). Available at: [Link]

Personal protective equipment for handling 2-Oxo-3-(pyridin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol for 2-Oxo-3-(pyridin-2-yl)propanoic Acid Handling

As drug development and chemical synthesis grow increasingly complex, laboratory safety must evolve from simple compliance into a system of mechanistic understanding and self-validating protocols. 2-Oxo-3-(pyridin-2-yl)propanoic acid—frequently utilized and handled in its hydrochloride salt form (CAS 925460-25-9)—is a critical intermediate in pharmaceutical synthesis. However, its bifunctional molecular structure presents unique handling, PPE, and disposal challenges.

This guide provides researchers and scientists with field-proven, authoritative methodologies to safely operationalize the handling of this compound.

Mechanistic Causality of Hazards

To effectively protect yourself, you must understand why a chemical is hazardous. 2-Oxo-3-(pyridin-2-yl)propanoic acid features a basic pyridine ring coupled with an acidic alpha-keto propanoic acid moiety.

When formulated as a hydrochloride salt, the compound becomes highly hygroscopic. Upon contact with ambient moisture, skin perspiration, or the mucous membranes of the eyes and respiratory tract, the salt rapidly dissociates. This causes a severe, localized drop in pH, which is the primary mechanism driving its classification as a Category 2 Skin Irritant (H315) and Category 2A Eye Irritant (H319) ().

Furthermore, the lipophilic nature of the pyridine ring allows it to penetrate biological membranes efficiently. If aerosolized dust is inhaled, this can lead to Specific Target Organ Toxicity - Single Exposure (STOT SE 3) , manifesting as severe respiratory tract irritation or central nervous system depression, such as drowsiness and dizziness ().

Quantitative PPE Matrix

Standard laboratory attire is insufficient for handling hygroscopic, irritating organic acid salts. The following table outlines the quantitative specifications for Personal Protective Equipment (PPE) required when handling this compound.

PPE CategoryMaterial SpecificationTesting StandardPerformance / Breakthrough Time
Hand Protection (Solid) Nitrile Rubber (Min. thickness: 0.11 mm)EN 374> 480 minutes
Hand Protection (Solution) Butyl Rubber (Min. thickness: 0.30 mm)EN 374> 480 minutes (Optimal for pyridine derivatives)
Eye Protection Safety Goggles with Side ShieldsANSI Z87.1 / EN 166N/A (Must form a complete seal around eyes)
Body Protection Flame-retardant Lab CoatNFPA 2112N/A (Must be knee-length and fully buttoned)
Respiratory Protection Particulate Respirator (N95/P100)NIOSH95% – 99.97% filtration efficiency (If outside hood)

Standard Operating Procedure (SOP): Handling & Execution

Do not merely follow steps; validate them. The following workflow ensures that the handling of 2-Oxo-3-(pyridin-2-yl)propanoic acid is contained and controlled.

HandlingWorkflow A 1. Fume Hood & PPE Verification B 2. Enclosed Weighing (Anti-static) A->B C 3. Closed-System Transfer B->C D 4. Reaction Execution (Temp Monitored) C->D E 5. Surface Decon & pH Validation D->E

Workflow for handling 2-Oxo-3-(pyridin-2-yl)propanoic acid.

Step 1: Pre-Operational Verification

  • Causality: Ensuring adequate ventilation prevents the accumulation of STOT SE 3 respiratory irritants.

  • Action: Verify the fume hood face velocity is calibrated between 80–100 feet per minute (fpm). Inspect nitrile gloves for micro-tears using the inflation method before donning.

Step 2: Enclosed Weighing

  • Causality: The hydrochloride salt is highly hygroscopic and prone to aerosolization, posing an immediate eye and inhalation hazard.

  • Action: Utilize an analytical balance situated within a ventilated weighing enclosure. Use a static-dissipative (anti-static) spatula to prevent powder dispersion caused by static cling.

Step 3: Closed-System Transfer

  • Causality: Pyridine derivatives can react exothermically with strong oxidizers or bases.

  • Action: Transfer the pre-weighed solid into the reaction vessel using a closed powder-transfer funnel. If solubilizing, introduce the solvent dropwise under an inert atmosphere (e.g., Nitrogen or Argon) to control the heat of dissolution.

Step 4: Self-Validating Decontamination

  • Causality: Residual acidic powder will degrade stainless steel surfaces and pose a contact hazard for the next operator.

  • Action: Wipe down all work surfaces with a mildly alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acid. Follow with a distilled water wipe.

  • Validation: Press a strip of universal pH indicator paper against the final wet wiped surface; a pH of ~7.0 confirms successful decontamination.

Spill Response & Containment

In the event of a solid spill, immediate and systematic action is required to minimize exposure:

  • Evacuate & Settle: Evacuate the immediate area and allow suspended dust to settle for at least 5 minutes.

  • Respiratory Protection: Don a NIOSH N95/P100 respirator if the spill occurred outside the chemical fume hood.

  • Damp Containment: Cover the spill with a slightly damp, inert absorbent material (e.g., sand or commercial vermiculite) to prevent further dust generation. Never use combustible materials like sawdust with organic acids.

  • Mechanical Recovery: Mechanically collect the mixture using a non-sparking scoop and transfer it to a compatible hazardous waste container.

  • Neutralize: Perform the self-validating decontamination protocol (bicarbonate wash + pH check) on the spill zone.

RCRA-Compliant Waste Disposal

Environmental compliance is just as critical as operational safety. According to EPA guidelines, organic acids and pyridine derivatives must never be discharged into the sanitary sewer system (). Even post-neutralization, the pyridine moiety retains aquatic toxicity and resists standard biological wastewater treatment processes ().

WasteDisposal W Generate Chemical Waste (Pyridine Derivative) S Segregate in HDPE or Glass Container W->S L Label: Hazardous Waste Toxic/Irritant S->L C Secondary Containment Storage (< 6 Months) L->C I RCRA-Approved Incineration C->I

RCRA-compliant waste classification and disposal pathway.

  • Step 1: Segregation. Collect all reaction waste, contaminated PPE, and spill cleanup materials in high-density polyethylene (HDPE) or glass containers. Ensure strict segregation from oxidizing agents and inorganic acids ().

  • Step 2: Labeling. Affix a compliant hazardous waste label detailing the contents as "Hazardous Waste - Toxic/Irritant (Pyridine Derivative, Acidic)".

  • Step 3: Storage. Store containers in secondary containment trays within a climate-controlled, ventilated waste accumulation area. Do not exceed the strict 6-month accumulation limit mandated for hazardous waste ().

  • Step 4: Incineration. Arrange for disposal via a licensed hazardous waste contractor. The mandated destruction method for pyridine-based organic acids is high-temperature RCRA-approved incineration (e.g., rotary kiln incinerator) to ensure complete thermal breakdown of the pyridine ring.

References

  • Title: 2-oxo-3-(pyridin-2-yl)propanoic acid hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]

  • Title: Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Chemical Waste - Environmental Health & Safety Source: University of Southern California (USC) URL: [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.